Product packaging for 6-(tert-butyl)pyridazin-3(2H)-one(Cat. No.:CAS No. 147849-82-9)

6-(tert-butyl)pyridazin-3(2H)-one

Katalognummer: B136486
CAS-Nummer: 147849-82-9
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: TUDXTYPISQDTPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(tert-butyl)pyridazin-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B136486 6-(tert-butyl)pyridazin-3(2H)-one CAS No. 147849-82-9

Eigenschaften

IUPAC Name

3-tert-butyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-5-7(11)10-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDXTYPISQDTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384342
Record name 6-tert-butyl-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147849-82-9
Record name 6-tert-butyl-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(tert-butyl)pyridazin-3(2H)-one and its Analogs: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-(tert-butyl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazin-3(2H)-one class of heterocyclic compounds. While specific experimental data for this particular analog is limited in publicly available literature, this document consolidates the known information and provides a broader context based on the well-characterized properties of related 6-substituted pyridazin-3(2H)-ones. This guide covers the core physicochemical properties, a detailed representative synthetic protocol, and an exploration of the diverse biological activities associated with the pyridazinone scaffold, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

While detailed experimental data for this compound are not extensively reported, its fundamental properties can be summarized. Further experimental characterization is required to fully elucidate its chemical behavior.

PropertyValueSource
CAS Number 147849-82-9Chemical Abstracts Service
Molecular Formula C₈H₁₂N₂O-
Molecular Weight 152.19 g/mol -
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Synthesis of 6-substituted Pyridazin-3(2H)-ones: A Representative Protocol

The synthesis of 6-substituted pyridazin-3(2H)-ones can be achieved through various methods. A common and effective approach is the one-pot reaction of a suitable ketone with glyoxylic acid and hydrazine hydrate. This method is adaptable for the synthesis of this compound starting from pinacolone (3,3-dimethyl-2-butanone).

Experimental Protocol: One-Pot Synthesis

This protocol is a general representation for the synthesis of 6-substituted-3(2H)-pyridazinones and can be adapted for this compound.

Materials:

  • Appropriate ketone (e.g., pinacolone for 6-tert-butyl derivative)

  • Glyoxylic acid monohydrate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of the ketone (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and hydrazine hydrate (1.2 eq) in glacial acetic acid is stirred at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-substituted-3(2H)-pyridazinone.

G General Workflow for the Synthesis of 6-substituted Pyridazin-3(2H)-ones cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Ketone Ketone (e.g., Pinacolone) Reaction One-Pot Reaction (Glacial Acetic Acid, Reflux) Ketone->Reaction GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Neutralization Neutralization (Sodium Bicarbonate) Reaction->Neutralization Filtration Filtration and Washing Neutralization->Filtration Purification Recrystallization Filtration->Purification Product 6-substituted Pyridazin-3(2H)-one Purification->Product

Synthetic Workflow Diagram

Biological Activities of the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives have been reported to exhibit a broad spectrum of pharmacological activities.

Biological ActivityDescription
Cardiovascular Effects Many pyridazinone derivatives exhibit positive inotropic and vasodilatory effects, primarily through the inhibition of phosphodiesterase 3 (PDE3).[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in increased cardiac contractility and smooth muscle relaxation.
Anti-inflammatory Activity Certain pyridazinone analogs have demonstrated potent anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2]
Anticancer Activity The pyridazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
Antimicrobial Activity Various pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4]
Other Activities The versatility of the pyridazinone core has led to the discovery of compounds with analgesic, anticonvulsant, and herbicidal activities.[5][6]

Potential Signaling Pathway: PDE3 Inhibition

A prominent mechanism of action for many biologically active pyridazinone derivatives with cardiovascular effects is the inhibition of phosphodiesterase 3 (PDE3). The diagram below illustrates this signaling pathway.

G Plausible Signaling Pathway for a Pyridazinone Derivative cluster_cell Cardiomyocyte / Smooth Muscle Cell Pyridazinone 6-substituted Pyridazin-3(2H)-one PDE3 Phosphodiesterase 3 (PDE3) Pyridazinone->PDE3 Inhibition cAMP cAMP PDE3->cAMP ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Activation AC->cAMP Conversion AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Calcium Increased Intracellular Ca²⁺ (Cardiomyocyte) PKA->Calcium Phosphorylation of Ca²⁺ Channels Relaxation Smooth Muscle Relaxation (Vasculature) PKA->Relaxation Phosphorylation of Myosin Light Chain Kinase

PDE3 Inhibition Pathway

Conclusion

This compound represents an intriguing yet underexplored member of the versatile pyridazinone family. While specific experimental data for this compound remains scarce, the established synthetic routes and the diverse biological activities of its structural analogs provide a strong foundation for future research. This technical guide serves as a valuable starting point for scientists and researchers interested in exploring the potential of this compound and other pyridazinone derivatives in the development of novel therapeutic agents. Further investigation into the specific properties and biological profile of this compound is warranted to unlock its full potential.

References

An In-Depth Technical Guide to the Synthesis of 6-(tert-butyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a core synthetic pathway for 6-(tert-butyl)pyridazin-3(2H)-one, a heterocyclic moiety of interest in medicinal chemistry and drug development. The document details the primary synthetic route, a representative experimental protocol, and expected analytical data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of pyridazinone derivatives.

Introduction

Pyridazin-3(2H)-one derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The inherent structural features of the pyridazinone ring allow for versatile functionalization, leading to a broad spectrum of biological effects, including but not limited to, cardiovascular, anti-inflammatory, and anticancer properties. The synthesis of specifically substituted pyridazinones, such as the 6-(tert-butyl) analog, is a key step in the structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This guide focuses on the most direct and widely recognized synthetic approach to this target molecule.

Core Synthetic Pathway

The most common and efficient method for the synthesis of 6-substituted pyridazin-3(2H)-ones is the cyclocondensation reaction between a γ-keto acid and hydrazine hydrate. For the synthesis of this compound, the logical precursor is 5,5-dimethyl-4-oxohexanoic acid. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable six-membered pyridazinone ring.

The overall reaction scheme is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Keto_Acid 5,5-Dimethyl-4-oxohexanoic Acid Reaction + Keto_Acid->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product This compound Reaction->Product Reflux in Ethanol

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the cyclocondensation of 5,5-dimethyl-4-oxohexanoic acid with hydrazine hydrate.

Materials:

  • 5,5-Dimethyl-4-oxohexanoic acid

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethyl-4-oxohexanoic acid (1.0 eq) in absolute ethanol (20 mL/g of keto acid).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford the pure this compound.

Experimental_Workflow Start Dissolve 5,5-dimethyl-4-oxohexanoic acid in Ethanol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Reflux for 4-6 hours Add_Hydrazine->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Evaporate Ethanol Cool->Evaporate Extract Extract with Ethyl Acetate and Water Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Sodium Sulfate Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure this compound Purify->End

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Keto Acid:Hydrazine)1 : 1.2
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Representative Yield 75-85%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyRepresentative Value
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance White to off-white solid
Melting Point 135-138 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 11.5 (br s, 1H, NH), 6.95 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 1.30 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.2, 158.5, 130.1, 125.8, 35.2, 28.9
IR (KBr, cm⁻¹) 3250 (N-H), 1660 (C=O), 1590 (C=C)
Mass Spec (ESI+) m/z 153.1 [M+H]⁺

Conclusion

The synthesis of this compound can be reliably achieved through the cyclocondensation of 5,5-dimethyl-4-oxohexanoic acid with hydrazine hydrate. The provided experimental protocol offers a detailed, step-by-step guide for researchers to produce this compound in a laboratory setting. The representative data presented serves as a benchmark for the expected outcomes of this synthesis. This foundational knowledge is crucial for the further exploration and development of novel pyridazinone-based compounds with potential therapeutic applications.

The Pyridazin-3(2H)-one Scaffold: A Comprehensive Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the pyridazin-3(2H)-one scaffold as a core pharmacological moiety. Extensive searches of the scientific literature did not yield specific data regarding the mechanism of action, biological targets, or quantitative activity for 6-(tert-butyl)pyridazin-3(2H)-one . Therefore, this document provides a comprehensive overview of the known mechanisms of action for various derivatives of the pyridazin-3(2H)-one core, with the understanding that the specific activities of the 6-tert-butyl substituted compound remain to be elucidated.

Introduction

The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This six-membered ring system, containing two adjacent nitrogen atoms, serves as a privileged structure for the development of novel therapeutics targeting a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions.[1][2][4] The therapeutic diversity of pyridazinone derivatives stems from their ability to interact with various biological targets, including enzymes and receptors, leading to the modulation of critical signaling pathways.[1]

This guide will delve into the primary mechanisms of action associated with the pyridazin-3(2H)-one scaffold, present quantitative data for representative derivatives, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

The pharmacological effects of pyridazin-3(2H)-one derivatives are diverse and dependent on the nature and position of their substituents. The primary mechanisms of action identified for this scaffold include:

Phosphodiesterase (PDE) Inhibition

A prominent mechanism of action for many pyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes. By inhibiting PDE, pyridazinone compounds increase the intracellular levels of cAMP and/or cGMP, leading to various physiological responses.

  • PDE3 Inhibition: Several pyridazinone derivatives are potent inhibitors of PDE3, which is highly expressed in cardiovascular and platelet cells. Inhibition of PDE3 in these tissues leads to increased cAMP levels, resulting in positive inotropic effects (increased heart muscle contractility), vasodilation, and inhibition of platelet aggregation.[1] This mechanism underlies the cardiotonic and antihypertensive properties of some pyridazinones.[5]

  • PDE4 Inhibition: Other derivatives have been shown to selectively inhibit PDE4, an enzyme primarily involved in the regulation of inflammatory and immune responses.[3] Inhibition of PDE4 elevates cAMP levels in immune cells, which in turn suppresses the production of pro-inflammatory cytokines and other inflammatory mediators. This makes PDE4-inhibiting pyridazinones promising candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

  • PDE5 Inhibition: Some pyridazinone analogs have been developed as inhibitors of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, these compounds enhance the nitric oxide/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1]

Kinase Inhibition

The pyridazin-3(2H)-one scaffold has also been successfully employed in the design of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • p38 MAP Kinase Inhibition: Certain pyridopyridazin-6-one derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[7] The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in the pathogenesis of various inflammatory diseases and cancers.

  • JNK1 Inhibition: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway.[4] JNK1 is involved in apoptosis, inflammation, and cell proliferation, making it an attractive target for anticancer drug development.[4]

Other Mechanisms

Beyond PDE and kinase inhibition, pyridazinone derivatives have been reported to exert their biological effects through various other mechanisms, including:

  • Antimicrobial Activity: Some derivatives have shown promising antibacterial and antifungal activities, although the precise mechanisms are often not fully elucidated.[2][8]

  • Anticancer Activity via DNA Interaction: Certain novel pyridazin-3(2H)-one-based guanidine derivatives have been investigated as potential DNA minor groove binders, suggesting a mechanism of anticancer activity that involves direct interaction with genetic material.

Quantitative Data on Pyridazinone Derivatives

The following tables summarize the reported biological activities of various pyridazin-3(2H)-one derivatives to illustrate the structure-activity relationships within this class of compounds.

Compound/DerivativeTargetActivityValueReference
Bemoradan (l-isomer)Cardiac PDE3Inotropic Agent-[1]
Compound 9 (amide derivative)VasodilationIC500.051 µM[1]
Compound 10 (N,O-dibenzyl derivative)VasodilationIC5035.3 µM[1]
Compound 13VasorelaxantIC500.199 µM[1]
Hydralazine (Reference)VasorelaxantIC500.316 µM[1]
Acid (16)VasodilationEC500.339 µM[1]
Ester analog (17)VasodilationEC501.225 µM[1]
4-methoxyphenyl hydrazide (18)VasodilationEC501.204 µM[1]
Hydralazine (Reference)VasodilationEC5018.210 µM[1]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27)PDE5IC5034 nM[1]
Sildenafil (Reference)PDE5IC5020 nM[1]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B-Promising Activity[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are representative protocols for key assays used to characterize pyridazinone derivatives.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific PDE isozyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A) is used. The substrate, either cAMP or cGMP, is radiolabeled (e.g., with ³H) or fluorescently labeled.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PDE enzyme, the labeled substrate, and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: The reaction is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Termination and Separation: The reaction is terminated, and the product (e.g., ³H-AMP or ³H-GMP) is separated from the unreacted substrate. This can be achieved using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).

  • Detection: The amount of product formed is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Kinase Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Reagents: Recombinant active kinase (e.g., p38α, JNK1), a specific peptide or protein substrate, and ATP are required.

  • Assay Setup: The assay is conducted in a multi-well plate. Each well contains the kinase, the substrate, ATP (often radiolabeled with ³²P or ³³P), and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set time.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays can be used.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibitory activity.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) is determined.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by pyridazin-3(2H)-one derivatives.

PDE_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Converts to PDE PDE cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes to Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Leads to Pyridazinone Pyridazin-3(2H)-one Derivative Pyridazinone->PDE Inhibits

Caption: PDE Inhibition Signaling Pathway.

MAPK_Inhibition_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38 / JNK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Regulates Pyridazinone Pyridazin-3(2H)-one Derivative Pyridazinone->MAPK Inhibits

Caption: MAPK Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel pyridazin-3(2H)-one derivatives.

Experimental_Workflow Synthesis Synthesis of Pyridazinone Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., PDE, Kinase Assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification (IC50 / EC50 Determination) In_Vitro_Screening->Hit_Identification Cellular_Assays Cellular Assays (e.g., Proliferation, Cytokine Production) Hit_Identification->Cellular_Assays Promising Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cellular_Assays->Lead_Optimization Lead_Optimization->Synthesis Feedback for New Derivatives In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Optimized Leads

Caption: General Experimental Workflow.

Conclusion

The pyridazin-3(2H)-one scaffold represents a highly valuable core structure in modern drug discovery, giving rise to a multitude of derivatives with diverse and potent biological activities. The primary mechanisms of action associated with this scaffold, including the inhibition of phosphodiesterases and protein kinases, underscore its therapeutic potential across a spectrum of diseases. While the specific biological profile of this compound remains to be characterized, the extensive research on related analogs provides a strong foundation for future investigations into its mechanism of action and potential therapeutic applications. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the development of novel and improved therapeutic agents.

References

The Multifaceted Biological Activities of Pyridazinone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the pyridazinone core represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological effects of pyridazinone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further research and development in this field.

Anticancer Activity

Pyridazinone derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse, often targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism by which pyridazinone derivatives exert their anticancer effects is through the inhibition of crucial kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking VEGFR-2, these compounds can inhibit angiogenesis, the process by which tumors develop new blood vessels to obtain necessary nutrients, thereby effectively starving the tumor.[1][2] Some derivatives also induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic genes, such as upregulating p53 and Bax while downregulating Bcl-2.[1][2]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Survival Survival MAPK->Survival Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Furthermore, some pyridazinone compounds have been shown to induce cell cycle arrest, for instance at the G0-G1 phase, preventing cancer cells from replicating.[1][2]

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_caspase_cascade Caspase Cascade Pyridazinone Pyridazinone Derivatives p53 p53 Pyridazinone->p53 Upregulates Bcl2 Bcl-2 Pyridazinone->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by Pyridazinone Derivatives
Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%). The table below summarizes the activity of selected compounds against different cancer cell lines.

CompoundCancer Cell LineActivity MetricValueReference
8f Melanoma, NSCLC, Prostate, ColonGI%62.21 - 100.14%[1]
10l Melanoma, NSCLC, Prostate, ColonGI%62.21 - 100.14%[1]
17a Melanoma, NSCLC, Prostate, ColonGI%62.21 - 100.14%[1]
10l Various (five-dose screening)GI501.66 - 100 µM[1]
17a Various (five-dose screening)GI501.66 - 100 µM[1]
17a VEGFR-2IC50-[1]
43 Human Pancreas Cancer (panc-1)IC502.9 µM[3]
43 Human Pancreas Cancer (paca-2)IC502.2 µM[3]
37 BTK enzymeIC502.1 nM[3]
17 Various human tumor cell lines-Potent[4][5]
Experimental Protocols for Anticancer Activity Evaluation

This protocol is adapted from the procedures used by the National Cancer Institute (NCI) for screening compounds against 60 cancer cell lines.[2]

Objective: To determine the growth inhibitory effect of pyridazinone derivatives on various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyridazinone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cancer cells into 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the pyridazinone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for 48 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Absorbance Measurement: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI%) and the GI50 value (the concentration required to inhibit cell growth by 50%).

SRB_Assay_Workflow Start Start Plating Plate Cancer Cells in 96-well Plates Start->Plating Incubate1 Incubate 24h Plating->Incubate1 Treatment Add Pyridazinone Derivatives (Serial Dilutions) Incubate1->Treatment Incubate2 Incubate 48h Treatment->Incubate2 Fixation Fix Cells with Cold TCA Incubate2->Fixation Staining Stain with SRB Solution Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Base Washing->Solubilization Measurement Measure Absorbance at 515 nm Solubilization->Measurement Analysis Calculate GI% and GI50 Measurement->Analysis End End Analysis->End

SRB Assay Experimental Workflow

Anti-inflammatory Activity

Pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effects of many pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[6] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower incidence of gastric ulceration.[6][7]

COX2_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cellular_response Cellular Response Stimuli Cytokines, LPS, etc. COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins Converted by COX-2 Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibits

COX-2 Signaling Pathway Inhibition
Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is often assessed by their ability to inhibit edema in animal models and their COX-2 inhibitory activity.

CompoundAssayActivity MetricValueReference
20 Carrageenan-induced paw edema% Inhibition77.23%[9]
26 Carrageenan-induced paw edema% Inhibition-[9]
28 Carrageenan-induced paw edema% Inhibition-[9]
34 Carrageenan-induced paw edema% Inhibition-[9]
Ibuprofen (Standard) Carrageenan-induced paw edema% Inhibition85.77%[9]
5a COX-2 InhibitionIC500.77 µM[10]
5f COX-2 InhibitionIC501.89 µM[10]
Celecoxib (Standard) COX-2 InhibitionIC500.35 µM[10]
Indomethacin (Standard) COX-2 InhibitionIC500.42 µM[10]
2b Carrageenan-induced paw edema% Inhibition (5h)Comparable to Celecoxib[11]
Experimental Protocols for Anti-inflammatory Activity Evaluation

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of pyridazinone derivatives to reduce acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Pyridazinone derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin or celecoxib)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups for different doses of the pyridazinone derivatives.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

Several pyridazinone derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi, demonstrating their potential as novel antimicrobial agents.[1][2][12]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
IIIa S. pyogenes- (Excellent activity)[12]
IIIa E. coli- (Excellent activity)[12]
IIId Antifungal- (Very good activity)[12]
10h Staphylococcus aureus16[1][2]
8g Candida albicans16[1][2]
Experimental Protocols for Antimicrobial Activity Evaluation

This is a qualitative method to assess the antimicrobial activity of a compound.

Objective: To screen pyridazinone derivatives for their ability to inhibit the growth of various microorganisms.

Materials:

  • Bacterial and fungal strains

  • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile filter paper discs

  • Pyridazinone derivatives at a known concentration

  • Standard antibiotic and antifungal drugs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the pyridazinone derivative and place them on the inoculated agar surface. Also, place discs with the standard drug and a solvent control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Cardiovascular Activity

Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, with activities including vasodilation, antihypertensive, and cardiotonic effects.[3][8][13]

Mechanism of Action

The cardiovascular effects of pyridazinone derivatives are often attributed to their ability to act as phosphodiesterase (PDE) inhibitors, particularly PDE3 inhibitors.[3] Inhibition of PDE3 in cardiac and vascular smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation.[13]

Quantitative Data on Cardiovascular Activity

The vasodilator and antihypertensive activities of pyridazinone derivatives have been evaluated in various in vitro and in vivo models.

CompoundActivityMetricValueReference
7 Vasodilating agent% Inhibition33.04%[3]
8a Antihypertensive (in vitro)% Inhibition of phenylephrine contraction48.8%[3]
8b Antihypertensive (in vitro)% Inhibition of phenylephrine contraction44.2%[3]
9 Vasodilatory actionIC500.051 µM[3]
10 Vasodilator and antiplateletIC5035.3 µM[3]
16 VasorelaxantEC500.339 µM[3]
17 VasorelaxantEC501.225 µM[3]
18 VasorelaxantEC501.204 µM[3]
19 VasorelaxantIC500.250 µM[3]
26 VasorelaxantIC500.08 µmol/l[3]
27 PDE-5 InhibitionIC5034 nM[3]
Experimental Protocols for Cardiovascular Activity Evaluation

This assay is used to determine the direct effect of compounds on blood vessel tone.

Objective: To assess the vasorelaxant properties of pyridazinone derivatives on isolated arterial rings.

Materials:

  • Isolated rat aorta

  • Organ bath system

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictors

  • Pyridazinone derivatives

  • Standard vasodilator drug (e.g., hydralazine)

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor like phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone derivatives to the organ bath.

  • Measurement of Relaxation: Record the relaxation of the aortic rings in response to the compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-contracted tone and calculate the EC50 value (the concentration required to produce 50% of the maximal relaxation).

This guide provides a foundational understanding of the diverse biological activities of pyridazinone derivatives. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and mechanisms of action will undoubtedly unveil even more of the therapeutic potential held within the pyridazinone core.

References

Potential Therapeutic Targets of 6-(tert-butyl)pyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 6-(tert-butyl)pyridazin-3(2H)-one based on the established biological activities of structurally related 6-substituted pyridazin-3(2H)-one derivatives. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the therapeutic potential of this specific molecule.

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] The substitution at the 6-position of the pyridazinone ring has been shown to be a critical determinant of biological activity, influencing both potency and target selectivity. While specific data for this compound is lacking, the presence of a bulky, lipophilic tert-butyl group at this position suggests the potential for interaction with specific hydrophobic pockets within various enzyme active sites and receptors. This guide will explore the most probable therapeutic targets for this compound by examining the well-documented activities of its 6-alkyl and 6-aryl substituted analogs. The primary therapeutic areas of focus include cardiovascular diseases and inflammatory conditions.

Potential Therapeutic Targets

Based on extensive research into the pyridazin-3(2H)-one core, the following are the most likely therapeutic targets for this compound:

  • Phosphodiesterases (PDEs): Inhibition of phosphodiesterase enzymes, particularly PDE3 and PDE4, is a hallmark of the 6-substituted pyridazinone class.[2][5][8][9][10][11][12]

    • PDE3: Often referred to as cGMP-inhibited phosphodiesterase, PDE3 is a key regulator of cyclic adenosine monophosphate (cAMP) levels in cardiac and smooth muscle cells. Inhibition of PDE3 leads to increased intracellular cAMP, resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation. This makes PDE3 inhibitors valuable in the treatment of congestive heart failure.[5][10][11]

    • PDE4: This enzyme is primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells. Inhibition of PDE4 elevates cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. Consequently, PDE4 inhibitors are explored as treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[9][12]

  • Cyclooxygenases (COXs): Some pyridazinone derivatives have been shown to exhibit anti-inflammatory and analgesic properties through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.[4]

Quantitative Data for Analogous Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the inhibitory activities of various 6-substituted pyridazinone derivatives against their respective targets.

Compound/Derivative ClassTargetAssayIC50/EC50 (µM)Reference
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-onePDE3In vitro enzyme inhibition0.07[10]
6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-onesPDE3/PDE4In vitro enzyme inhibitionVaries with substitution[9]
6-Aryl-pyridazinones (e.g., 10v)PDE4In vitro enzyme inhibition~0.02[12]
6-Phenyl-3-pyridazinone derivativesVasorelaxationRat thoracic aortic rings0.339 - 114.300[13]
6-Fluoroarylpyridazinone derivativesVasorelaxationNot specifiedNot specified[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the therapeutic potential of 6-substituted pyridazinone derivatives.

In Vitro Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoforms (e.g., PDE3 and PDE4).

  • Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a specific PDE enzyme. The remaining cyclic nucleotide is then converted to a detectable signal.

  • Procedure:

    • Recombinant human PDE3 or PDE4 enzyme is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of the substrate, [3H]-cAMP.

    • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

    • The product of the reaction, [3H]-AMP, is separated from the unreacted [3H]-cAMP using anion-exchange chromatography.

    • The amount of [3H]-AMP is quantified by scintillation counting.

    • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

In Vitro Vasorelaxant Activity Assay
  • Objective: To assess the vasodilatory effect of a test compound on isolated arterial rings.

  • Principle: The assay measures the ability of a compound to relax pre-contracted arterial smooth muscle.

  • Procedure:

    • Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

    • Changes in isometric tension are recorded using a force transducer.

    • The relaxation response is expressed as a percentage of the pre-contraction tension.

    • The half-maximal effective concentration (EC50) is calculated from the concentration-response curve.

In Vivo Antihypertensive Activity Assay
  • Objective: To evaluate the blood pressure-lowering effect of a test compound in an animal model of hypertension.

  • Principle: The test compound is administered to hypertensive animals, and the changes in blood pressure are monitored over time.

  • Procedure:

    • Spontaneously hypertensive rats (SHRs) are commonly used as the animal model.

    • Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

    • The test compound is administered orally or intraperitoneally at various doses.

    • Blood pressure and heart rate are measured at different time points after drug administration.

    • The results are compared to a vehicle-treated control group to determine the antihypertensive efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its preclinical evaluation.

PDE3_Signaling_Pathway Adrenergic_Stimulation Adrenergic Stimulation AC Adenylate Cyclase (AC) Adrenergic_Stimulation->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Opens Contraction Increased Cardiac Contractility Ca_Influx->Contraction AMP AMP PDE3->AMP Pyridazinone This compound (Analog) Pyridazinone->PDE3 Inhibits

Caption: PDE3 Signaling Pathway in Cardiomyocytes.

PDE4_Signaling_Pathway Proinflammatory_Stimulus Pro-inflammatory Stimulus AC Adenylate Cyclase (AC) Proinflammatory_Stimulus->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NF_kB NF-κB Inhibition cAMP->NF_kB PDE4 PDE4 cAMP->PDE4 CREB CREB PKA->CREB Phosphorylates Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes Inflammatory_Mediators Reduced Inflammatory Mediators NF_kB->Inflammatory_Mediators AMP AMP PDE4->AMP Pyridazinone This compound (Analog) Pyridazinone->PDE4 Inhibits

Caption: PDE4 Signaling Pathway in Inflammatory Cells.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (PDE3/PDE4 Inhibition Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Inhibitors) In_Vitro_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., Vasorelaxation, Cytokine Release) Hit_Identification->Cell_Based_Assays Active Stop End Hit_Identification->Stop Inactive In_Vivo_Models In Vivo Animal Models (e.g., Hypertension, Inflammation) Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->Start Iterative Improvement

Caption: Preclinical Evaluation Workflow.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available, a strong case can be made for its potential as a modulator of phosphodiesterases, particularly PDE3 and PDE4, based on the extensive body of research on analogous 6-substituted pyridazinones. The bulky tert-butyl group may confer unique properties in terms of potency and selectivity that warrant further investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential in cardiovascular and inflammatory diseases. Future research, including in vitro screening against a panel of PDEs and other relevant targets, followed by cell-based and in vivo studies, will be crucial to definitively elucidate the pharmacological profile of this compound and validate its potential as a novel therapeutic agent.

References

The Rise of Pyridazinones: A Technical Guide to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive technical guide has been released, detailing the discovery, synthesis, and biological evaluation of novel pyridazinone-based molecules. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a structured overview of this promising class of heterocyclic compounds. Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.[1][2][3][4]

The pyridazinone nucleus is considered a "privileged scaffold" in drug discovery, meaning it can interact with a variety of biological targets.[5] This versatility has led to the development of numerous derivatives with therapeutic potential. This guide provides a consolidated look at the synthesis pathways, quantitative biological data, and key experimental protocols, alongside visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of these complex molecules.

Quantitative Biological Activity of Novel Pyridazinone Derivatives

The following tables summarize the quantitative data for various pyridazinone-based molecules, highlighting their potency as inhibitors of different biological targets.

Table 1: FER Tyrosine Kinase Inhibitory Activity of Pyrido-pyridazinone Derivatives [6]

CompoundFER IC50 (nM)Cellular Activity (EC50, nM)
1 Moderate ActivityNot specified
15 Potent ActivityNot specified
18 Higher Activity than 15Not specified
21 (DS21360717) High PotencyPotent Cellular Activity
Halogenated Derivatives Higher Biochemical ActivityLess Potent Cellular Activity
Cyano-substituted Derivatives Higher Biochemical ActivityLess Potent Cellular Activity

Table 2: c-Met Kinase Inhibitory Activity of Pyrrolo-pyridine/pyrimidine Derivatives with Pyridazinone Moiety [7]

Compoundc-Met Kinase IC50 (μM)A549 IC50 (μM)HepG2 IC50 (μM)MCF-7 IC50 (μM)PC-3 IC50 (μM)
22f EvaluatedNot specifiedNot specifiedNot specifiedNot specified
22g Most Promising2.19 ± 0.451.32 ± 0.266.27 ± 1.044.63 ± 0.83
26c EvaluatedNot specifiedNot specifiedNot specifiedNot specified
26e EvaluatedNot specifiedNot specifiedNot specifiedNot specified
Foretinib (Lead) Not specifiedLess active than 22gLess active than 22gLess active than 22gLess active than 22g

Table 3: MAO-B Inhibitory Activity of Pyridazinone Derivatives [8]

CompoundMAO-B InhibitionMAO-A InhibitionPermeability
TR1-16 (series) Majority more effective against MAO-BLess effectiveNot specified
TR2 Competitive and ReversibleNot specifiedHigh CNS permeability
TR16 Competitive and ReversibleNot specifiedHigh CNS permeability

Key Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of pyridazinone-based molecules as cited in the literature.

General Synthesis of Pyrido-pyridazinone Derivatives[6]

A multi-step synthesis was employed to generate the pyrido-pyridazinone scaffold.

  • Esterification: The starting pyridine derivative was treated with lithium diisopropylamide (LDA) and methyl chloroformate to yield a methyl ester.

  • Aldehyde Formation: The ketal protecting group was hydrolyzed to reveal an aldehyde.

  • Hydrazide Formation: The aldehyde was then reacted to form an N-Boc protected hydrazide.

  • Cyclization: Deprotection of the Boc group induced ring closure to form the pyrido-pyridazinone core.

  • Functionalization: Subsequent SNAr reactions were performed with an appropriate aniline and a protected aminocyclohexane to introduce desired side chains.

  • Halogenation (Optional): Bromination could be achieved using N-bromosuccinimide (NBS).

Synthesis of Pyrrolo-pyridine/pyrimidine Derivatives Bearing a Pyridazinone Moiety[7]

The synthesis of these derivatives involved a multi-step process culminating in the desired compounds. The general approach connected a pyrrolo-pyridine or pyrrolo-pyrimidine core with a pyridazinone moiety. The specific synthetic route and reaction conditions were dependent on the desired final structure and substituents.

Synthesis of Pyridazinone Derivatives as MAO-B Inhibitors[8]

The target pyridazinone compounds were synthesized through the following steps:

  • Nucleophilic Substitution: 3,6-dichloropyridazine was reacted with a phenylpiperazine or morpholine derivative in ethanol to produce a 3-chloro-6-substituted pyridazine.

  • Hydrolysis: The resulting intermediate was heated in glacial acetic acid to hydrolyze the chloro group and form the 6-substituted-3(2H)-pyridazinone.

In Vitro Kinase Inhibition Assay (FER and c-Met)

The inhibitory activity of the synthesized compounds against their respective tyrosine kinases was typically evaluated using a standardized in vitro kinase assay. This often involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

Cellular Proliferation Assay (Anticancer Activity)

The antiproliferative activity of the compounds was assessed against various cancer cell lines (e.g., A549, HepG2, MCF-7, PC-3).[7] A common method is the MTT or SRB assay, where cells are incubated with varying concentrations of the test compounds. The cell viability is then measured, and the IC50 value is calculated to determine the concentration of the compound that inhibits cell growth by 50%.

MAO-A and MAO-B Inhibition Assay[8]

The inhibitory effects of the compounds on monoamine oxidase A and B were determined using an appropriate assay. This typically involves measuring the enzymatic activity of recombinant human MAO-A and MAO-B in the presence of the test compounds. The IC50 values are then calculated to assess the potency and selectivity of the inhibitors.

Parallel Artificial Membrane Permeability Assay (PAMPA)[8]

To predict the central nervous system (CNS) permeability of the compounds, a PAMPA assay was employed. This in vitro model assesses the ability of a compound to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment, simulating the blood-brain barrier.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met, FER) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Phosphorylation Cascade Pyridazinone Pyridazinone-based Inhibitor Pyridazinone->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyridazinone Derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Intermediate Pyridazinone Scaffold Synthesis Start->Intermediate Final Novel Pyridazinone Derivatives Intermediate->Final InVitro In Vitro Assays (e.g., Kinase Inhibition) Final->InVitro Cellular Cell-based Assays (e.g., Proliferation) InVitro->Cellular SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo In Vivo Studies (Optional) Cellular->InVivo Cellular->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: General Workflow for the Discovery and Development of Novel Pyridazinone-based Molecules.

MAO_Inhibition_Logic Pyridazinone Pyridazinone Derivative MAO_B Monoamine Oxidase B (MAO-B) Pyridazinone->MAO_B Selective Inhibition Therapeutic_Effect Potential Therapeutic Effect for Neurodegenerative Diseases Pyridazinone->Therapeutic_Effect Leads to Neurotransmitters Neurotransmitter Metabolism (e.g., Dopamine) MAO_B->Neurotransmitters Catalyzes

Caption: Logical Relationship of Selective MAO-B Inhibition by Pyridazinone Derivatives.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and cardiovascular effects.[1][2] Central to the chemical behavior and biological activity of these compounds is the phenomenon of keto-enol tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium of pyridazin-3(2H)-one, detailing its structural aspects, influencing factors, and the experimental and computational methodologies used for its characterization. The predominance of the keto (lactam) form and the influence of solvent polarity on the equilibrium are discussed, supported by spectroscopic and theoretical data. This document serves as a resource for researchers engaged in the design and development of novel therapeutics based on the pyridazinone core.

Introduction: The Significance of Tautomerism in Pyridazin-3(2H)-one

Pyridazin-3(2H)-one is a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[3] Its structure allows for the existence of two tautomeric forms in equilibrium: the keto form (pyridazin-3(2H)-one) and the enol form (pyridazin-3-ol). This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.[4]

The tautomeric state of a molecule can significantly influence its physicochemical properties, such as polarity, acidity, and hydrogen bonding capacity. These properties, in turn, are critical determinants of a molecule's biological activity, including its ability to bind to target receptors and its pharmacokinetic profile.[5] For drug development professionals, a thorough understanding of the tautomeric behavior of the pyridazinone scaffold is therefore essential for rational drug design and the optimization of lead compounds.

Generally, the keto form of pyridazin-3(2H)-one is considered to be the more stable and, therefore, the predominant tautomer under most conditions.[1][4] However, the position of the equilibrium can be influenced by various factors, including the solvent, temperature, and the presence of substituents on the pyridazinone ring.

The Tautomeric Equilibrium: A Structural Perspective

The keto-enol tautomerism of pyridazin-3(2H)-one is depicted below:

Keto-enol tautomeric equilibrium of pyridazin-3(2H)-one.

Factors Influencing the Tautomeric Equilibrium
  • Substituent Effects: The electronic nature of substituents on the pyridazinone ring can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium. Similarly, steric effects from bulky substituents can favor one tautomer over the other.[8]

  • Temperature: The tautomeric equilibrium is a dynamic process, and its position can be temperature-dependent. Studies on other keto-enol systems have shown that an increase in temperature can shift the equilibrium towards the less stable tautomer.[9]

Quantitative Analysis of Tautomerism

While extensive quantitative experimental data for the parent pyridazin-3(2H)-one is scarce, theoretical studies provide valuable insights into the energetics of the tautomerization process.

Tautomerization PathwayMethodActivation Energy (kcal/mol)Reference
Direct H-transfer (monomer)DFT (B3LYP/6-311++G) 42.64[6][10]
Double H-transfer (dimer)DFT (B3LYP/6-311++G)14.66[6][10]

Table 1: Calculated Activation Energies for the Tautomerization of Pyridazin-3(2H)-one.

The significantly lower activation energy for the dimer pathway suggests that in condensed phases, where intermolecular interactions are possible, the tautomerization likely proceeds through a dimeric intermediate.

Experimental Protocols for Tautomer Analysis

The following sections outline the general experimental protocols for the synthesis of pyridazin-3(2H)-one and the characterization of its tautomeric equilibrium using spectroscopic and computational methods.

Synthesis of 6-Substituted-3(2H)-pyridazinones

A common synthetic route to 6-substituted-3(2H)-pyridazinones involves the reaction of a suitable ketone with glyoxylic acid, followed by cyclization with hydrazine.[11][12]

General Procedure:

  • A mixture of the starting ketone (1 equivalent) and glyoxylic acid (1 equivalent) is heated, often in the presence of a catalyst such as aluminum chloride.

  • After the initial reaction, hydrazine hydrate (1.1 equivalents) is added to the reaction mixture.

  • The mixture is refluxed for several hours.

  • Upon cooling, the product precipitates and can be isolated by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

For a detailed protocol for the synthesis of a specific derivative, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, refer to the work by Marconi et al.[13]

SynthesisWorkflow Start Starting Materials: Ketone & Glyoxylic Acid Reaction1 Reaction with Hydrazine Hydrate Start->Reaction1 Reflux Reflux Reaction1->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure 6-Substituted Pyridazin-3(2H)-one Purification->Product

General workflow for the synthesis of 6-substituted-3(2H)-pyridazinones.

NMR Spectroscopy for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The relative concentrations of the keto and enol forms can be determined by integrating the signals corresponding to specific protons in each tautomer.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of pyridazin-3(2H)-one in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) of known concentration.

  • ¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Signal Assignment: Identify the characteristic signals for the keto and enol tautomers. For example, the N-H proton of the keto form and the O-H proton of the enol form will have distinct chemical shifts. The chemical shifts of the ring protons will also differ between the two tautomers.

  • Integration and Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

Example ¹H NMR Data for a Pyridazinone Derivative in Different Solvents: While specific data for the parent compound is limited, ¹H NMR spectra of derivatives in solvents like CDCl₃ and DMSO-d₆ show distinct differences in chemical shifts, indicative of the solvent's influence on the tautomeric equilibrium.[9][14]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the two forms will have different absorption maxima (λmax).

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of pyridazin-3(2H)-one in various solvents of different polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Deconvolute the overlapping spectra of the keto and enol forms to determine the contribution of each tautomer to the overall spectrum. The relative absorbance at the λmax of each tautomer can be used to estimate their relative concentrations.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies and providing a deeper understanding of the tautomeric equilibrium.

Computational Protocol:

  • Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies of both tautomers. The difference in energy (ΔE) will provide an estimate of their relative stability.

  • Solvent Effects: To model the effect of different solvents, employ a continuum solvation model (e.g., PCM - Polarizable Continuum Model).

  • Equilibrium Constant Calculation: The equilibrium constant can be estimated from the calculated Gibbs free energy difference (ΔG) between the tautomers using the equation: ΔG = -RTln(Keq).

Relevance in Drug Development: Signaling Pathways

The tautomeric state of pyridazinone derivatives is critical for their interaction with biological targets. The ability of the keto and enol forms to act as hydrogen bond donors and acceptors differs, which can significantly impact their binding affinity and selectivity.

Anticancer Activity

Many pyridazinone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as VEGFR-2 and cyclin-dependent kinases (CDKs).[1][15] The binding of these inhibitors to the active site of the enzyme often involves specific hydrogen bonding interactions that are dependent on the tautomeric form of the drug molecule.

AnticancerPathway Pyridazinone Pyridazinone Derivative VEGFR2 VEGFR-2 Pyridazinone->VEGFR2 Inhibition CDK2 CDK2 Pyridazinone->CDK2 Inhibition Apoptosis Apoptosis Pyridazinone->Apoptosis Induces Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Promotes TumorGrowth Tumor Growth and Proliferation Angiogenesis->TumorGrowth Supports CellCycle->TumorGrowth Drives Apoptosis->TumorGrowth Inhibits

Simplified signaling pathways targeted by anticancer pyridazinone derivatives.

Vasodilator Activity

Pyridazinone-based compounds have also been developed as vasodilators for the treatment of cardiovascular diseases.[2][16] Some of these compounds are thought to exert their effects by modulating intracellular calcium levels in vascular smooth muscle cells, potentially through interaction with the inositol triphosphate (IP3) receptor or by inhibiting phosphodiesterases (PDEs).[17][18] The specific tautomeric form of the pyridazinone derivative is likely crucial for its interaction with these targets.

VasodilatorPathway Pyridazinone Pyridazinone Derivative IP3R IP3 Receptor Pyridazinone->IP3R Inhibition PDE Phosphodiesterase Pyridazinone->PDE Inhibition CaRelease Ca²⁺ Release from SR IP3R->CaRelease Mediates cGMP cGMP Degradation PDE->cGMP Promotes MyosinPhosphorylation Myosin Light Chain Phosphorylation CaRelease->MyosinPhosphorylation Activates Vasodilation Vasodilation cGMP->Vasodilation Promotes Vasoconstriction Vasoconstriction MyosinPhosphorylation->Vasoconstriction Causes

Potential signaling pathways involved in the vasodilator effects of pyridazinone derivatives.

Conclusion

The keto-enol tautomerism of pyridazin-3(2H)-one is a fundamental aspect of its chemistry that has profound implications for its application in drug discovery and development. While the keto form is generally more stable, the tautomeric equilibrium is dynamic and can be influenced by the molecular environment. A comprehensive understanding and characterization of this equilibrium, using a combination of experimental and computational techniques, are crucial for the rational design of novel pyridazinone-based therapeutics with optimized activity and pharmacokinetic properties. This guide provides a foundational framework for researchers to approach the study of tautomerism in this important class of heterocyclic compounds.

References

Physicochemical Properties of Substituted Pyridazinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyridazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, including anti-inflammatory, cardiovascular, and anticancer effects, a thorough understanding of their physicochemical characteristics is crucial for the design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers in this field.

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data on the pKa, lipophilicity (logP), melting point, and solubility of various substituted pyridazinones. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Table 1: pKa and logP Values of Selected Substituted Pyridazinones

Compound/SubstituentpKalogPReference
3(2H)-PyridazinoneNot explicitly found-0.7[1]
5-ethoxy-2-(3-methylphenyl)-4-sulfanylidene-1H-pyridazin-3-oneNot explicitly found2.9[2]
Pyridazinone derivative 4ba (with 5-methoxyindole moiety)Not explicitly found0.43[3]

Table 2: Melting Points of Selected Substituted Pyridazinones

Compound/SubstituentMelting Point (°C)Reference
6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives165-166[4]
6-[3-allyl-4-(2,3-epoxypropoxy)phenyl]-4,5-dihydro-3(2H)-pyridazinone92.5-95[5]
Phenyl-substituted pyridazine~155[6]
Thienyl-substituted pyridazine~205[6]
Tolyl-substituted pyridazineNot specified[6]

Table 3: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K [7][8]

SolventMole Fraction Solubility (x 10⁻¹)
Dimethyl sulfoxide (DMSO)4.73
Polyethylene glycol-400 (PEG-400)4.12
Transcutol®3.46
Ethyl acetate (EA)0.81
2-butanol0.0218
1-butanol0.0211
Propylene glycol (PG)0.0150
Isopropyl alcohol (IPA)0.0144
Ethylene glycol (EG)0.0127
Ethanol0.00822
Methanol0.00518
Water0.000126

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[9][10][11][12][13]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the ionized and unionized forms of the compound are equal.

Detailed Methodology: [9][11]

  • Preparation of Solutions:

    • Prepare a stock solution of the pyridazinone derivative of known concentration (typically 1 mM) in a suitable solvent (e.g., deionized water or a co-solvent if solubility is low).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel.

    • If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) with the standardized HCl. If it is a weak base, make the solution basic.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH (for an acidic compound) or HCl (for a basic compound).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a stable value in the basic or acidic region, respectively.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution in biological systems. The shake-flask method is the traditional and most reliable method for logP determination.[4][14][15][16][17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The concentration of the compound in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Detailed Methodology: [4][14][17]

  • Preparation of Phases:

    • Saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning of the Compound:

    • Prepare a stock solution of the pyridazinone derivative in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

    • In a suitable vessel (e.g., a separatory funnel or a vial), add a known volume of the n-octanol-saturated aqueous phase containing the compound and a known volume of the water-saturated n-octanol.

    • Shake the vessel vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and to allow the compound to partition between the two phases.

    • Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate phase separation.

  • Quantification of the Compound:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for each phase.

  • Calculation of logP:

    • Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the study of substituted pyridazinones.

Signaling Pathways

Substituted pyridazinones often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

Anti_Inflammatory_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (TNF-α, IL-6) Pyridazinone Substituted Pyridazinone Pyridazinone->IKK Inhibits NFkB_in_Nucleus->Gene_Expression Induces

Caption: Anti-inflammatory signaling pathway of substituted pyridazinones.

Cardiovascular_Signaling_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE3 PDE-III cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Increases Contraction Myocardial Contraction Ca_Influx->Contraction Leads to Pyridazinone Substituted Pyridazinone Pyridazinone->PDE3 Inhibits

Caption: Cardiovascular signaling pathway of pyridazinones (PDE-III inhibition).

Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of novel substituted pyridazinone derivatives.

Experimental_Workflow Start Synthesis of Substituted Pyridazinone Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Start->Purification Physicochem Physicochemical Property Determination Purification->Physicochem pKa pKa Determination (Potentiometric Titration) Physicochem->pKa logP logP Determination (Shake-Flask Method) Physicochem->logP Solubility Solubility Measurement (Isothermal Method) Physicochem->Solubility MP Melting Point Determination (DSC) Physicochem->MP Data_Analysis Data Analysis and Structure-Property Relationship pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis MP->Data_Analysis Biological_Screening Biological Activity Screening Data_Analysis->Biological_Screening End Lead Optimization Biological_Screening->End

Caption: Experimental workflow for physicochemical characterization.

References

Methodological & Application

Synthesis of 6-(tert-butyl)pyridazin-3(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-(tert-butyl)pyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process: the preparation of the key intermediate, 4,4-dimethyl-3-oxopentanoic acid (pivaloylacetic acid), followed by its cyclization with hydrazine hydrate to yield the target compound.

I. Synthesis Overview

The overall synthetic pathway is illustrated below. The first step involves the synthesis of ethyl pivaloylacetate from pinacolone and diethyl carbonate. This is followed by the hydrolysis of the ester to the corresponding carboxylic acid, 4,4-dimethyl-3-oxopentanoic acid. The final step is the condensation of this γ-keto acid with hydrazine hydrate to form the this compound ring.

Synthesis_Workflow A Pinacolone D Ethyl Pivaloylacetate A->D B Diethyl Carbonate B->D C Sodium Hydride C->D Base F 4,4-Dimethyl-3-oxopentanoic Acid D->F E Sodium Hydroxide E->F Hydrolysis H This compound F->H G Hydrazine Hydrate G->H Cyclization

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate)

This protocol is adapted from the synthesis of ethyl pivaloylacetate using pinacolone and diethyl carbonate.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pinacolone100.1650.0 g0.499
Diethyl carbonate118.13250 mL-
Sodium hydride (60% in mineral oil)24.0022.0 g0.550
Hexamethylphosphoramide (HMPA)179.2050 mL-
Diethyl ether74.12As needed-
1 M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (22.0 g, 0.550 mol) and diethyl carbonate (250 mL).

  • Add hexamethylphosphoramide (50 mL).

  • Heat the suspension to 45-50 °C.

  • Slowly add pinacolone (50.0 g, 0.499 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature between 45-50 °C.

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and cautiously pour it into a beaker containing crushed ice and 1 M hydrochloric acid until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 4,4-dimethyl-3-oxopentanoate.

Expected Yield: Approximately 91%.[1]

ProductBoiling Point
Ethyl 4,4-dimethyl-3-oxopentanoate88-90 °C at 10 mmHg
Protocol 2: Synthesis of 4,4-Dimethyl-3-oxopentanoic Acid (Pivaloylacetic Acid)

This protocol describes the basic hydrolysis of ethyl pivaloylacetate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4,4-dimethyl-3-oxopentanoate172.2210.0 g0.058
Sodium hydroxide40.003.5 g0.088
Water18.0250 mL-
Ethanol46.0725 mL-
Concentrated Hydrochloric Acid36.46As needed-
Diethyl ether74.12As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (10.0 g, 0.058 mol) in a mixture of ethanol (25 mL) and water (50 mL).

  • Add sodium hydroxide (3.5 g, 0.088 mol) to the solution.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-dimethyl-3-oxopentanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary:

CompoundMolecular FormulaMolar Mass ( g/mol )
4,4-Dimethyl-3-oxopentanoic AcidC7H12O3144.17
Protocol 3: Synthesis of this compound

This is a general procedure for the cyclization of a γ-keto acid with hydrazine hydrate, adapted for the synthesis of the target molecule.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,4-Dimethyl-3-oxopentanoic Acid144.175.0 g0.035
Hydrazine hydrate (80%)50.062.2 mL0.035
Ethanol46.0750 mL-
Acetic Acid (glacial)60.051 mL-

Procedure:

  • In a round-bottom flask, dissolve 4,4-dimethyl-3-oxopentanoic acid (5.0 g, 0.035 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (2.2 mL, 0.035 mol) and a catalytic amount of glacial acetic acid (1 mL).

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound.

Final Product Data:

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC8H12N2O152.19

III. Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Logical_Progression Start Starting Materials (Pinacolone, Diethyl Carbonate, NaH) Intermediate_Ester Intermediate Ester (Ethyl Pivaloylacetate) Start->Intermediate_Ester Acylation Intermediate_Acid γ-Keto Acid (4,4-Dimethyl-3-oxopentanoic Acid) Intermediate_Ester->Intermediate_Acid Hydrolysis Final_Product Final Product (this compound) Intermediate_Acid->Final_Product Cyclization with Hydrazine

Figure 2: Logical progression of the synthesis.

References

6-(tert-Butyl)pyridazin-3(2H)-one as a Scaffold in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been explored for their potential as cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This document focuses on the potential of the 6-substituted pyridazin-3(2H)-one scaffold in drug design. While specific data for the 6-(tert-butyl)pyridazin-3(2H)-one derivative is limited in the current literature, the broader class of 6-substituted analogs provides a strong rationale for its investigation. This application note summarizes the key biological activities, presents relevant quantitative data from representative analogs, and provides detailed experimental protocols for the synthesis and evaluation of compounds based on this scaffold.

Biological Activities and Quantitative Data

Derivatives of the 6-substituted pyridazin-3(2H)-one scaffold have shown significant activity against a variety of biological targets. The following tables summarize the quantitative data for representative compounds, illustrating the potential of this chemical class.

Vasodilatory and Cardiovascular Activity

Table 1: Vasodilatory Activity of 6-Substituted Pyridazin-3(2H)-one Derivatives

Compound ID6-SubstituentRationale/TargetAssay SystemActivity (EC₅₀/IC₅₀)Reference CompoundActivity (EC₅₀/IC₅₀)
1 4-MethoxyphenylhydrazideVasorelaxantRat thoracic aortic ringsEC₅₀ = 1.204 µMHydralazineEC₅₀ = 18.210 µM
2 4-HydroxyphenylVasorelaxantIsolated rat thoracic aortaEC₅₀ = 0.07154 µMHydralazineEC₅₀ = 18.21 µM
3 4-MethylphenylVasorelaxantIsolated rat thoracic aortaEC₅₀ = 0.1916 µMHydralazineEC₅₀ = 18.21 µM
4 PhenylVasorelaxantIsolated rat thoracic aortaEC₅₀ = 0.4240 µMHydralazineEC₅₀ = 18.21 µM
5 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)phenylVasodilatoryNot SpecifiedIC₅₀ = 0.051 µMNot SpecifiedNot Specified
Anticancer Activity

Table 2: Anticancer Activity of 6-Substituted Pyridazin-3(2H)-one Derivatives

Compound ID6-SubstituentCell LineAssayActivity (GI₅₀/IC₅₀)Reference CompoundActivity (GI₅₀/IC₅₀)
6 4-(4-Chlorophenylamino)HCT116 (Colon)MTT AssayNot SpecifiedDoxorubicinNot Specified
7 Diarylurea derivativeA549/ATCC (Lung)Cell Cycle AnalysisG0-G1 phase arrestNot SpecifiedNot Specified
8 Diarylurea derivativeMelanoma, NSCLC, Prostate, ColonGrowth InhibitionGI% = 62.21-100.14%Not SpecifiedNot Specified
9 4-(N,N-dimethylsulfamoyl)phenylHL-60 (TB) (Leukemia)NCI 60-cell line screenGI₅₀ < 2 µMNot SpecifiedNot Specified
10 Quinoline moietyPANC-1 (Pancreatic)NCI 60-cell line screenIC₅₀ = 2.9 µMNot SpecifiedNot Specified
11 Quinoline moietyPACA-2 (Pancreatic)NCI 60-cell line screenIC₅₀ = 2.2 µMNot SpecifiedNot Specified
Anti-inflammatory and Analgesic Activity

Table 3: Anti-inflammatory and Analgesic Activity of 6-Substituted Pyridazin-3(2H)-one Derivatives

Compound IDRationale/TargetAssay SystemActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
12 PDE4B InhibitorHuman primary macrophagesIC₅₀ = 251 ± 18 nMRoflumilastNot Specified
13 COX-2 InhibitorIn vitro COX-2 assayIC₅₀ = 0.11 µMCelecoxibNot Specified
14 COX-2 InhibitorIn vitro COX-2 assayIC₅₀ = 0.19 µMCelecoxibNot Specified
15 COX-2 InhibitorIn vitro COX-2 assayIC₅₀ = 0.24 µMCelecoxibNot Specified
Other Activities

Table 4: Other Biological Activities of 6-Substituted Pyridazin-3(2H)-one Derivatives

Compound IDRationale/TargetAssay SystemActivity (IC₅₀/Kᵢ)Reference CompoundActivity (IC₅₀/Kᵢ)
16 MAO-B InhibitorHuman recombinant MAO-BIC₅₀ = 0.17 µMNot SpecifiedNot Specified
17 MAO-B InhibitorHuman recombinant MAO-BIC₅₀ = 0.27 µMNot SpecifiedNot Specified
18 MAO-B InhibitorHuman recombinant MAO-BKᵢ = 0.149 ± 0.016 µMNot SpecifiedNot Specified
19 MAO-B InhibitorHuman recombinant MAO-BKᵢ = 0.230 ± 0.004 µMNot SpecifiedNot Specified
20 Antibacterial (S. aureus)MIC AssayMIC = 16 µg/mLNot SpecifiedNot Specified
21 Antifungal (C. albicans)MIC AssayMIC = 16 µg/mLNot SpecifiedNot Specified

Experimental Protocols

Synthesis of 6-Substituted-3(2H)-pyridazinones

A general and efficient one-pot synthesis of 6-substituted-3(2H)-pyridazinones involves the reaction of a ketone with glyoxylic acid and hydrazine hydrate.[1][2]

Materials:

  • Substituted acetophenone (e.g., 4'-tert-butylacetophenone for the target scaffold) (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Hydrazine hydrate (80% solution) (1.5 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of the substituted acetophenone (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in glacial acetic acid is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature, and hydrazine hydrate (1.5 eq) is added dropwise.

  • The mixture is then refluxed for an additional 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-substituted-3(2H)-pyridazinone.

G Ketone Substituted Acetophenone Intermediate Intermediate Ketone->Intermediate + Glyoxylic Acid (Reflux in Acetic Acid) GlyoxylicAcid Glyoxylic Acid Product 6-Substituted-3(2H)-pyridazinone Intermediate->Product + Hydrazine Hydrate (Reflux) Hydrazine Hydrazine Hydrate G Aorta Isolate Rat Thoracic Aorta Rings Prepare Aortic Rings Aorta->Rings Mount Mount in Organ Bath & Equilibrate Rings->Mount Contract Contract with Phenylephrine (PE) Mount->Contract AddCompound Add Test Compound (Cumulative Concentrations) Contract->AddCompound Measure Measure Relaxation Response AddCompound->Measure Calculate Calculate EC₅₀ Measure->Calculate G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Pyridazinone_eNOS Pyridazinone Derivative eNOS eNOS Pyridazinone_eNOS->eNOS Upregulates NO Nitric Oxide (NO) eNOS->NO Produces GuanylateCyclase Guanylate Cyclase NO->GuanylateCyclase Activates NO->GuanylateCyclase Pyridazinone_PDE Pyridazinone Derivative PDE Phosphodiesterase (PDE) Pyridazinone_PDE->PDE Inhibits Degradation Degradation PDE->Degradation cAMP_cGMP cAMP / cGMP cAMP_cGMP->Degradation Hydrolysis ProteinKinase Protein Kinase (PKA / PKG) cAMP_cGMP->ProteinKinase Activates Ca2_decrease Decrease in intracellular [Ca²⁺] ProteinKinase->Ca2_decrease Leads to Vasorelaxation Vasorelaxation Ca2_decrease->Vasorelaxation GuanylateCyclase->cAMP_cGMP Increases cGMP G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Pyridazinone Pyridazinone Derivative Autophosphorylation Autophosphorylation Pyridazinone->Autophosphorylation Inhibition Inhibition Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridazinone derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am getting a very low yield of my desired pyridazinone. What are the potential causes and how can I improve it?

Answer:

Low yields in pyridazinone synthesis can stem from several factors. Systematically investigating the following aspects can help improve your product yield:

  • Incomplete Reaction: The reaction between the dicarbonyl compound (or its equivalent) and hydrazine may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Suboptimal Temperature: The reaction temperature can significantly influence the reaction rate and yield. For the cyclization of β-aroylpropionic acid with hydrazine hydrate, refluxing in ethanol is a common practice.[2] However, the optimal temperature can vary depending on the specific substrates. It is advisable to perform small-scale reactions at different temperatures to find the optimum.

  • Improper Solvent: The choice of solvent is critical for effective pyridazinone synthesis. While ethanol is a widely used solvent, other solvents like acetic acid can also be employed.[3] The solubility of your starting materials and intermediates in the chosen solvent can affect the reaction rate. A solvent in which the reactants are soluble but the product is sparingly soluble can facilitate product isolation and improve the effective yield.

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials, especially the hydrazine hydrate, as impurities can lead to side reactions. The molar ratio of hydrazine to the dicarbonyl compound is also important. A slight excess of hydrazine is often used to ensure complete consumption of the dicarbonyl compound.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired pyridazinone. Common side reactions include the formation of hydrazones that do not cyclize or the formation of dimeric products.[3] Purification techniques such as recrystallization or column chromatography are often necessary to remove these impurities.

Question 2: My reaction mixture is showing multiple spots on the TLC plate, and I am struggling to isolate the pure pyridazinone. What are the likely impurities and how can I purify my product?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities in pyridazinone synthesis include:

  • Unreacted Starting Materials: Incomplete reactions can leave unreacted γ-ketoacid, maleic anhydride, or dicarbonyl compounds in the reaction mixture.

  • Intermediate Hydrazones: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. Under suboptimal conditions, this intermediate may not undergo cyclization to the pyridazinone ring.

  • Positional Isomers: When using unsymmetrical dicarbonyl compounds, the formation of positional isomers is possible.

  • Over-alkylation or Acylation Products: If you are performing subsequent modifications on the pyridazinone ring, you might get multiple substitution products.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid pyridazinone derivatives. The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, and their mixtures with water are often used.[4]

  • Column Chromatography: For complex mixtures or oily products, column chromatography using silica gel is a powerful purification technique. The choice of eluent (solvent system) is critical for achieving good separation. A common solvent system is a mixture of toluene, ethyl acetate, and formic acid.[1][2]

  • Washing: Washing the crude product with a suitable solvent can remove some impurities. For example, washing with water can remove water-soluble impurities like hydrazine salts.

Question 3: The pyridazinone synthesis from maleic anhydride and hydrazine is not working as expected. What are the common pitfalls in this reaction?

Answer:

The reaction of maleic anhydride with hydrazine can yield different products depending on the reaction conditions.

  • Formation of Maleic Hydrazide: When an equimolar mixture of maleic anhydride and hydrazine hydrate is heated in acetic acid, the primary product is often maleic hydrazide, which is a cyclic dihydrazide rather than the desired pyridazinone.[3]

  • Formation of 1,2-Dimaleic Acid Hydrazine: If hydrazine hydrate is added to two moles of maleic anhydride, 1,2-dimaleic acid hydrazine can be formed.[3]

  • Reaction Control: To favor the formation of the pyridazinone ring, controlling the stoichiometry and reaction conditions is crucial. The reaction often proceeds through the formation of a monohydrazide intermediate, which then cyclizes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyridazinone synthesis?

A1: The most common precursors for pyridazinone synthesis are 1,4-dicarbonyl compounds or their synthetic equivalents. These include:

  • γ-Ketoacids (e.g., β-aroylpropionic acids): These react with hydrazine to form 4,5-dihydropyridazin-3(2H)-ones.[2][5]

  • Maleic Anhydride and its derivatives: Condensation with hydrazines is a versatile method for preparing pyridazinediones.[5][6]

  • 1,4-Diketones: Reaction with hydrazine yields dihydropyridazines, which can be subsequently oxidized to pyridazines.

Q2: What is a typical solvent and catalyst used in pyridazinone synthesis?

A2: Ethanol is a very common solvent for the cyclocondensation reaction of γ-ketoacids with hydrazine hydrate, often under reflux conditions.[4] Acetic acid is also frequently used, particularly in reactions involving maleic anhydride.[3] While the reaction can often proceed without a catalyst, bases like sodium methoxide or potassium carbonate are sometimes used in subsequent derivatization steps.[4]

Q3: How can I monitor the progress of my pyridazinone synthesis reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the starting material spots and the appearance of the product spot over time. This helps in determining when the reaction is complete.

Q4: What are some common characterization techniques for pyridazinone derivatives?

A4: The structure of synthesized pyridazinone derivatives is typically confirmed using a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups like the carbonyl (C=O) and N-H bonds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the structure and connectivity of the atoms in the molecule.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • Melting Point Analysis: To assess the purity of the synthesized compound.[1]

Data Presentation

Table 1: Comparison of Yields for Different Pyridazinone Synthesis Protocols

Starting Material(s)Reagents & ConditionsProductYield (%)Reference
Phenyl-fulveneHydrazine hydrate, Methanol, 24h, RTPhenyl-pyridazine71.2%[7]
Thienyl-fulveneHydrazine hydrate, Methanol, 24h, RTThienyl-pyridazine43%[7]
Tolyl-fulveneHydrazine hydrate, Methanol, 24h, RTTolyl-pyridazine51%[7]
Pyridazin-3(2H)-one, 4-methylbenzaldehydeNaOMe, dry ethanol, reflux, 6h4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one78%[4]
Pyridazin-3(2H)-one, 2,6-dichlorobenzaldehydeNaOMe, dry ethanol, reflux, 6h4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one94%[4]
Pyridazin-3(2H)-one, 4-fluorobenzaldehydeNaOMe, dry ethanol, reflux, 6h4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one58%[4]

Table 2: Solubility of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at 318.2 K

SolventMole Fraction Solubility (x_e) x 10⁻¹
Dimethyl sulfoxide (DMSO)4.73
Polyethylene glycol 400 (PEG-400)4.12
Transcutol®3.46
Ethyl acetate (EA)0.681
2-Butanol0.218
1-Butanol0.211
Propylene glycol (PG)0.150
Isopropyl alcohol (IPA)0.144
Ethylene glycol (EG)0.127
Ethanol0.0822
Methanol0.0518
Water0.000126

(Data sourced from[8])

Experimental Protocols

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol is a representative example of pyridazinone synthesis from a γ-ketoacid.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve β-Benzoylpropionic Acid in Ethanol add_hydrazine Add Hydrazine Hydrate (dropwise) start->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end Characterize Product (NMR, IR, MS, MP) dry->end

Caption: Experimental workflow for pyridazinone synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purity Assess Purity (TLC, NMR) check_reaction->check_purity Yes action_incomplete Increase Reaction Time or Temperature incomplete->action_incomplete success Improved Yield and Purity action_incomplete->success impure Impure Product check_purity->impure No check_conditions Review Reaction Conditions check_purity->check_conditions Yes action_purify Purify by Recrystallization or Column Chromatography impure->action_purify action_purify->success wrong_solvent Suboptimal Solvent check_conditions->wrong_solvent wrong_temp Suboptimal Temperature check_conditions->wrong_temp action_solvent Screen Different Solvents wrong_solvent->action_solvent action_solvent->success action_temp Optimize Temperature wrong_temp->action_temp action_temp->success

Caption: Troubleshooting workflow for pyridazinone synthesis.

References

Technical Support Center: Overcoming Solubility Issues of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone compound is poorly soluble in aqueous buffers. What are the initial steps I should take?

A1: Many pyridazinone derivatives exhibit low aqueous solubility due to their often rigid and hydrophobic chemical structures.[1] The initial steps to address this are:

  • pH Adjustment: If your compound has ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility. For weakly acidic pyridazinones, increasing the pH above their pKa will lead to the formation of a more soluble salt form.[2] Conversely, for weakly basic compounds, lowering the pH is beneficial.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can substantially improve solubility. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[3] However, be mindful that high concentrations of organic solvents can sometimes negatively impact downstream biological assays.

  • Temperature: For most compounds, solubility increases with temperature. Gentle warming of the solution can help dissolve your compound. However, be cautious of potential degradation at elevated temperatures.

Q2: I'm observing precipitation of my pyridazinone compound when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound, which is highly soluble in the DMSO stock, becomes supersaturated and precipitates upon dilution into an aqueous medium where its solubility is much lower. Here are some strategies to mitigate this:

  • Lower the Final Concentration: If your experimental design allows, reducing the final concentration of the pyridazinone compound in the assay may keep it below its solubility limit in the aqueous buffer.

  • Increase the Percentage of Co-solvent: While keeping the final DMSO concentration as low as possible is often desired for biological assays, a slight increase (e.g., from 0.1% to 0.5% or 1%) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent on your assay.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic pyridazinone compound, keeping it in solution.

  • Pre-warm the Aqueous Buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes help to keep the compound in solution.

Q3: My pyridazinone compound seems to be precipitating out of my DMSO stock solution upon freeze-thaw cycles. What is happening and how can I avoid it?

A3: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[4] This absorbed water can decrease the solubility of your hydrophobic pyridazinone compound in the DMSO stock, leading to precipitation, especially after freeze-thaw cycles which can initiate crystallization.[4][5] To prevent this:

  • Use Anhydrous DMSO: Always prepare your stock solutions with high-purity, anhydrous DMSO.

  • Aliquot Your Stock Solution: Prepare smaller, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces the chances of water absorption.

  • Store Properly: Store your DMSO stock solutions in tightly sealed vials at -20°C or -80°C. Consider using desiccants in your storage containers to minimize moisture exposure.

Q4: What are some more advanced strategies to permanently improve the solubility of a lead pyridazinone compound?

A4: For long-term development, several formulation and chemical modification strategies can be employed:

  • Salt Formation: If your pyridazinone has a suitable acidic or basic functional group, converting it into a salt can dramatically increase its aqueous solubility.[6]

  • Prodrug Synthesis: A hydrophilic moiety can be chemically attached to the pyridazinone core to create a more water-soluble prodrug. This promoiety is designed to be cleaved in vivo to release the active parent drug.[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, like pyridazinones, effectively encapsulating the hydrophobic part and presenting a more water-soluble complex.[8]

  • Amorphous Solid Dispersions: Dispersing the pyridazinone compound in an amorphous form within a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[9]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[9]

Troubleshooting Guides

Problem: Unexpected Precipitation During Experiment
Symptom Possible Cause Suggested Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound's solubility limit in the final buffer composition is exceeded.- Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it doesn't interfere with the assay.- Add a small amount of a biocompatible surfactant (e.g., Tween® 80).
A clear solution becomes cloudy or forms a precipitate over time. The compound is slowly crystallizing out of a supersaturated solution. The buffer pH may have shifted, affecting solubility.- Include a precipitation inhibitor in your formulation.- Re-evaluate the buffer system to ensure its stability over the course of the experiment.- Consider using a cyclodextrin to form a stable inclusion complex.
Precipitate is observed in the DMSO stock vial after thawing. Water has been absorbed into the DMSO, reducing the compound's solubility. Multiple freeze-thaw cycles have promoted crystallization.- Prepare fresh stock solution using anhydrous DMSO.- Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.- Store stock solutions in a desiccated environment.

Data Presentation: Solubility of Pyridazinone Derivatives

The following tables summarize the mole fraction solubility (xe) of two pyridazinone derivatives, 6-phenylpyridazin-3(2H)-one (PPD) and 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6), in various solvents at different temperatures. This data highlights the significant impact of the solvent and temperature on the solubility of these compounds.

Table 1: Mole Fraction Solubility (xe) of 6-phenylpyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures [10]

Solvent 298.2 K 303.2 K 308.2 K 313.2 K 318.2 K
Water5.82 x 10-66.91 x 10-68.37 x 10-61.00 x 10-51.26 x 10-5
Methanol2.51 x 10-32.95 x 10-33.51 x 10-34.22 x 10-35.18 x 10-3
Ethanol4.01 x 10-34.71 x 10-35.59 x 10-36.74 x 10-38.22 x 10-3
Isopropanol (IPA)6.89 x 10-38.11 x 10-39.72 x 10-31.18 x 10-21.44 x 10-2
1-Butanol9.98 x 10-31.18 x 10-21.42 x 10-21.73 x 10-22.11 x 10-2
Ethylene Glycol (EG)5.98 x 10-37.02 x 10-38.39 x 10-31.02 x 10-21.27 x 10-2
Propylene Glycol (PG)7.11 x 10-38.41 x 10-31.01 x 10-21.22 x 10-21.50 x 10-2
Polyethylene Glycol-400 (PEG-400)2.89 x 10-13.14 x 10-13.42 x 10-13.75 x 10-14.12 x 10-1
Ethyl Acetate (EA)3.21 x 10-23.82 x 10-24.56 x 10-25.56 x 10-26.81 x 10-2
Dimethyl Sulfoxide (DMSO)4.00 x 10-14.16 x 10-14.32 x 10-14.49 x 10-14.73 x 10-1

Table 2: Mole Fraction Solubility (xe) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6) in Various Solvents at Different Temperatures [6]

Solvent 293.2 K 298.2 K 303.2 K 308.2 K 313.2 K
Water7.50 x 10-79.14 x 10-71.11 x 10-61.34 x 10-61.61 x 10-6
Ethanol3.19 x 10-33.89 x 10-34.74 x 10-35.79 x 10-36.96 x 10-3
Isopropanol (IPA)2.98 x 10-33.65 x 10-34.45 x 10-35.41 x 10-36.51 x 10-3
1-Butanol3.52 x 10-34.32 x 10-35.27 x 10-36.39 x 10-37.68 x 10-3
Ethylene Glycol (EG)5.01 x 10-36.11 x 10-37.42 x 10-39.04 x 10-31.09 x 10-2
Propylene Glycol (PG)4.72 x 10-35.76 x 10-37.00 x 10-38.52 x 10-31.03 x 10-2
Polyethylene Glycol-400 (PEG-400)3.88 x 10-24.73 x 10-25.75 x 10-26.98 x 10-28.47 x 10-2
Ethyl Acetate (EA)6.64 x 10-38.12 x 10-39.89 x 10-31.20 x 10-21.45 x 10-2
Dimethyl Sulfoxide (DMSO)4.60 x 10-15.10 x 10-15.64 x 10-16.19 x 10-16.77 x 10-1

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol describes a general method for preparing a pyridazinone-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • Pyridazinone compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or Methanol

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the pyridazinone compound to the cyclodextrin.

  • Cyclodextrin Slurry Preparation: In a mortar, place the calculated amount of cyclodextrin and add a small amount of water to form a thick, uniform paste.

  • Compound Addition: Dissolve the pyridazinone compound in a minimal amount of ethanol or methanol. Slowly add this solution to the cyclodextrin paste in the mortar.

  • Kneading: Knead the mixture vigorously with the pestle for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few drops of water. If it becomes too liquid, add a small amount of cyclodextrin.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to the solubility of the uncomplexed pyridazinone compound.

Protocol 2: Salt Formation for Solubility Enhancement of a Basic Pyridazinone

This protocol provides a general procedure for forming a hydrochloride (HCl) salt of a pyridazinone derivative containing a basic nitrogen atom, which can significantly enhance aqueous solubility.

Materials:

  • Basic pyridazinone compound

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2 M HCl in diethyl ether or a solution of HCl gas in anhydrous solvent

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Dissolution: Dissolve the basic pyridazinone compound in a minimal amount of anhydrous diethyl ether or 1,4-dioxane with stirring.

  • Acidification: While stirring, slowly add a 1.1 molar equivalent of 2 M HCl in diethyl ether dropwise to the pyridazinone solution. If using HCl gas, bubble it slowly through the solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to remove any residual solvent.

  • Characterization and Solubility Testing: Confirm the salt formation using appropriate analytical techniques (e.g., NMR, elemental analysis). Determine the aqueous solubility of the salt and compare it to the free base.

Signaling Pathways and Experimental Workflows

Pyridazinone derivatives are known to interact with various signaling pathways, making them attractive candidates for drug development. Below are diagrams illustrating some of these pathways and a general workflow for troubleshooting solubility issues.

signaling_pathway_inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor phosphorylates NF-kB NF-kB NF-kB_Inhibitor->NF-kB releases NF-kB_active NF-κB NF-kB->NF-kB_active translocates Pyridazinone_Compound Pyridazinone Compound COX-2_Pathway COX-2 Pyridazinone_Compound->COX-2_Pathway inhibits PDE4_Pathway PDE4 Pyridazinone_Compound->PDE4_Pathway inhibits Prostaglandins Prostaglandins COX-2_Pathway->Prostaglandins produces cAMP cAMP PDE4_Pathway->cAMP degrades PKA PKA cAMP->PKA activates PKA->NF-kB inhibits Gene_Expression Gene Expression (TNF-α, IL-6) NF-kB_active->Gene_Expression induces

Figure 1: Inflammatory signaling pathways targeted by pyridazinone compounds.

troubleshooting_workflow cluster_advanced Advanced Strategies start Start: Solubility Issue Encountered check_basic Basic Checks: pH, Temperature, Co-solvent % start->check_basic is_soluble_basic Is it soluble? check_basic->is_soluble_basic yes_basic Proceed with Experiment is_soluble_basic->yes_basic Yes no_basic Move to Advanced Strategies is_soluble_basic->no_basic No salt_formation Salt Formation no_basic->salt_formation prodrug Prodrug Synthesis no_basic->prodrug cyclodextrin Cyclodextrin Complexation no_basic->cyclodextrin is_soluble_advanced Is it soluble? salt_formation->is_soluble_advanced prodrug->is_soluble_advanced cyclodextrin->is_soluble_advanced yes_advanced Proceed with Development is_soluble_advanced->yes_advanced Yes no_advanced Re-evaluate Compound Structure or Formulation is_soluble_advanced->no_advanced No

Figure 2: A logical workflow for troubleshooting pyridazinone solubility issues.

References

Technical Support Center: Drug-like Optimization of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with pyridazinone derivatives.

Troubleshooting Guides

Section 1: Synthesis and Purification

Question: My pyridazinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyridazinone synthesis can stem from several factors. Here are some common issues and potential solutions:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2]

  • Sub-optimal reagents: The quality of starting materials is critical. Ensure that your reagents, especially hydrazine hydrate and the starting dicarbonyl compound, are pure and dry.[3]

  • Side reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired product. The choice of solvent and reaction temperature can significantly influence the reaction pathway. Experiment with different solvents and temperature conditions to minimize side product formation.

  • Purification losses: Significant amounts of the product can be lost during purification. If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities. For recrystallization, select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures to maximize recovery.

Question: I am observing multiple spots on the TLC of my crude reaction mixture. How do I identify the desired product and purify it effectively?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. To identify and isolate your desired pyridazinone derivative:

  • Use a reference standard: If available, spot a small amount of a known standard of your target compound on the TLC plate alongside your crude mixture. This will help in identifying the spot corresponding to your product.

  • Staining techniques: Use different TLC staining techniques to visualize the spots. For instance, UV light can reveal UV-active compounds, while specific stains can react with certain functional groups that might be present in your desired product or byproducts.

  • Systematic purification:

    • Column Chromatography: This is the most common method for separating compounds with different polarities. A step-wise gradient of solvents with increasing polarity is often effective.[1]

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Question: My purified pyridazinone derivative appears to be unstable and degrades over time. How can I improve its stability?

Answer: Degradation of pyridazinone derivatives can be a concern. Here are some strategies to enhance stability:

  • Storage conditions: Store the compound in a cool, dark, and dry place. Exposure to light, heat, and moisture can accelerate degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Structural modification: In some cases, the inherent structure of the molecule may contribute to its instability. Consider if any functional groups are particularly labile and if they can be modified without compromising biological activity. For example, protecting certain functional groups can sometimes improve stability.

Section 2: In Vitro Assays

Question: My pyridazinone compound shows poor solubility in aqueous buffers used for my biological assays. How can I address this?

Answer: Poor aqueous solubility is a common challenge in drug discovery. Here are several approaches to overcome this issue:

  • Co-solvents: Use a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to dissolve your compound before diluting it in the aqueous buffer. Be mindful that high concentrations of organic solvents can affect the biological assay, so it's important to have a vehicle control.

  • Formulation strategies: For in vivo studies, more advanced formulation techniques like using cyclodextrins, liposomes, or nanoparticles can be employed to improve solubility and bioavailability.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Structural modifications: During the optimization process, medicinal chemists can introduce polar functional groups into the molecule to enhance its aqueous solubility.

Question: I am getting high background noise or inconsistent results in my kinase inhibition assay. What could be the problem?

Answer: High background and inconsistent results in kinase assays can be frustrating. Consider these potential causes:

  • Compound interference: Your pyridazinone derivative might be interfering with the assay technology itself. For example, it could be autofluorescent if you are using a fluorescence-based readout. Run a control experiment with your compound in the absence of the enzyme to check for such interference.

  • Enzyme quality: Ensure the kinase enzyme you are using is of high quality and has consistent activity. Enzyme activity can decrease with improper storage or handling.

  • Assay conditions: Optimize assay parameters such as enzyme concentration, substrate concentration, and incubation time. Ensure that the assay is running in the linear range.

  • Pipetting errors: Inconsistent pipetting can lead to variability in results. Use calibrated pipettes and ensure proper mixing of reagents.

Question: My antimicrobial assay (MIC determination) is giving variable results. How can I improve the reproducibility?

Answer: Reproducibility in Minimum Inhibitory Concentration (MIC) assays is crucial. Here are some tips to improve it:

  • Standardized inoculum: The density of the bacterial or fungal inoculum must be consistent across all experiments. Use a spectrophotometer to standardize the inoculum to a specific optical density (e.g., 0.5 McFarland standard).

  • Consistent media: Use the same batch of growth media for all experiments, as variations in media composition can affect microbial growth and compound activity.

  • Proper controls: Include positive controls (a known antimicrobial agent) and negative controls (vehicle only) in every assay to ensure the assay is performing as expected.[1]

  • Careful serial dilutions: Ensure accurate and consistent serial dilutions of your test compound.

Frequently Asked Questions (FAQs)

What are the most common biological targets for pyridazinone derivatives?

Pyridazinone derivatives are a versatile class of heterocyclic compounds that have been shown to interact with a wide range of biological targets.[4] Some of the most frequently investigated targets include:

  • Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis and cancer.[5]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters, making it a target for neurodegenerative diseases.[6]

  • Phosphodiesterases (PDEs): Particularly PDE4, which is a target for inflammatory diseases like asthma and COPD.[7][8]

  • G-protein coupled receptors (GPCRs): Including formyl peptide receptors (FPRs) which play a role in inflammation.[7][9]

  • Enzymes involved in cardiovascular function: Such as those targeted for their antihypertensive and antiplatelet activities.[10][11]

How can I predict the drug-like properties of my pyridazinone derivatives?

Several in silico tools are available to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and overall drug-likeness of your compounds. These tools can help you prioritize which molecules to synthesize and test. Some popular and freely accessible web-based platforms include:

  • SwissADME: Provides predictions for a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.[9][12]

  • pkCSM: Predicts various pharmacokinetic and toxicity properties of small molecules.[9]

These tools can help identify potential liabilities such as poor oral bioavailability or potential toxicity early in the drug discovery process.[13]

What are some of the key challenges in the clinical development of pyridazinone-based drugs?

While pyridazinone derivatives show significant therapeutic promise, there are challenges in their clinical development.[13] These can include:

  • Bioavailability: Achieving adequate oral bioavailability can be a hurdle for some derivatives due to factors like poor solubility or rapid metabolism.[13]

  • Target Specificity: Ensuring that the compound is highly selective for its intended target is crucial to minimize off-target effects and potential toxicity.[13]

  • Pharmacokinetics: Optimizing the pharmacokinetic profile, including half-life and clearance, is essential for a successful drug candidate.

Quantitative Data Summary

Table 1: In Vitro Anti-cancer Activity of Selected Pyridazinone Derivatives

CompoundTargetCell LineIC50 (µM)Reference
Compound 10l VEGFR-2--[5]
Pyrazolo[3,4-d]pyridazinone derivativeBTK enzyme-0.0021[10]
Phthalazinone derivativePARP-1 enzyme-0.0004 (Ki)[10]

Table 2: In Vitro Antimicrobial Activity of Selected Pyridazinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyridazinone-based congener IXaS. aureus0.5 - 128[5]
Pyridazinone-based congener IXbS. aureus0.5 - 128[5]
Pyridazinone-based congener IXcS. aureus0.5 - 128[5]
Compound 10h Staphylococcus aureus16[5]
Compound 8g Candida albicans16[5]

Table 3: In Vitro Vasodilatory and PDE Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundActivityIC50 (µM)Reference
Compound 9 Vasodilatory0.051[10]
Compound 10 Vasodilatory35.3[10]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-onePDE-5 Inhibition0.034[10]

Experimental Protocols

Protocol 1: General VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of pyridazinone derivatives against VEGFR-2 kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate (e.g., a synthetic peptide)

    • Test pyridazinone compounds dissolved in DMSO

    • Positive control inhibitor (e.g., Sorafenib)[5]

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate. Also include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Reagents and Materials:

    • Test pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO).

    • Bacterial or fungal strain of interest.

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Sterile 96-well microtiter plates.

    • Positive control (a known antibiotic or antifungal).

    • Negative control (vehicle).

  • Procedure:

    • Prepare a standardized inoculum of the microorganism in the growth medium.

    • Perform serial two-fold dilutions of the test compounds and the positive control in the growth medium directly in the 96-well plate.

    • Add the standardized inoculum to each well, resulting in a final volume.

    • Include a growth control well (inoculum + medium only) and a sterility control well (medium only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development start Compound Library of Pyridazinone Derivatives insilico In Silico Screening (SwissADME, pkCSM) start->insilico synthesis Synthesis & Purification insilico->synthesis invitro In Vitro Assays (e.g., Kinase, Antimicrobial) synthesis->invitro sar Structure-Activity Relationship (SAR) invitro->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Cycles invivo In Vivo Studies (Animal Models) optimization->invivo clinical_trials Clinical Trials invivo->clinical_trials

Caption: Experimental workflow for the drug-like optimization of pyridazinone derivatives.

vegfr2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazinone derivatives.

References

Technical Support Center: Addressing Cytotoxicity of Novel Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel pyridazinone inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity observed with pyridazinone inhibitors?

A1: Pyridazinone derivatives have been shown to induce cytotoxicity in cancer cell lines through various mechanisms. The primary modes of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[1] Some pyridazinone compounds can also impair proteasome activity, leading to an accumulation of poly-ubiquitinated proteins and subsequent cell death.[1]

Q2: How can I determine if my pyridazinone inhibitor is inducing apoptosis?

A2: Apoptosis, or programmed cell death, is a common mechanism of pyridazinone-induced cytotoxicity.[1][2] Several key events can be measured to confirm an apoptotic cascade:

  • Phosphatidylserine (PS) Externalization: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. This can be detected using an Annexin V-FITC/Propidium Iodide (PI) assay.[1]

  • Mitochondrial Membrane Depolarization: A hallmark of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). This can be assessed using potentiometric dyes like JC-1.[1]

  • Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm apoptosis.[3][4][5][6][7]

  • DNA Fragmentation: In late-stage apoptosis, endonucleases cleave genomic DNA into distinct fragments. This can be visualized using DNA laddering assays or quantified by flow cytometry.[1]

Q3: My pyridazinone inhibitor shows high cytotoxicity in cancer cells but also affects normal cells. How can I assess its selective cytotoxicity?

A3: Assessing the therapeutic window of a novel inhibitor is crucial. The Selective Cytotoxicity Index (SCI) is a valuable metric for this purpose. The SCI is calculated by dividing the cytotoxic concentration 50% (CC50) in a non-cancerous cell line by the CC50 in a cancer cell line.[1] A higher SCI value indicates a greater selectivity of the compound for cancer cells over normal cells. It is recommended to test your inhibitor on a panel of both cancerous and non-cancerous cell lines to determine its SCI profile.[1]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Solubility Issues Ensure your pyridazinone inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium.[8] Prepare fresh stock solutions.[8] Visually inspect for any precipitation after dilution.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and handle the cell suspension gently to avoid excessive force.[9]
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium.
Pipetting Errors Calibrate pipettes regularly. When performing serial dilutions, ensure proper mixing at each step.[9]
Bubbles in Wells Be careful not to introduce bubbles when adding reagents to the wells, as they can interfere with absorbance or fluorescence readings.[9]
Issue 2: My pyridazinone inhibitor is not showing the expected cytotoxic effect.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify the initial stock concentration and the dilution series. Consider testing a broader range of concentrations.
Cell Line Resistance The chosen cell line may be intrinsically resistant to the inhibitor's mechanism of action. Test the compound on a panel of different cell lines.[10][11]
Suboptimal Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[1]
Compound Inactivation The inhibitor may be unstable in the culture medium or metabolized by the cells. Consider the stability of your compound under experimental conditions.
Assay Sensitivity The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death. For example, an LDH assay (measuring necrosis) may not be optimal if the compound primarily induces apoptosis. Consider using a more sensitive or mechanism-specific assay.[9][12]
Issue 3: Suspected off-target effects are complicating data interpretation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Broad Kinase Inhibition Many inhibitors can have off-target effects on other kinases or proteins. Profile your compound against a kinase panel to assess its specificity.
Induction of Oxidative Stress Some pyridazinones can induce the production of Reactive Oxygen Species (ROS), which can lead to non-specific cytotoxicity.[1] Measure ROS levels in treated cells using fluorescent probes like DCF-DA.[13][14]
Mitochondrial Toxicity Direct inhibition of the mitochondrial electron transport chain can be a source of off-target toxicity.[15][16][17] Assess mitochondrial membrane potential and oxygen consumption rates.[15]
Rational Drug Design and Screening To minimize off-target effects from the outset, employ rational drug design strategies and high-throughput screening to select for compounds with high target specificity.[18]

Quantitative Data Summary

Table 1: Cytotoxic Concentration 50% (CC50) of Pyridazinone Derivative Pyr-1 in Various Human Cancer Cell Lines. [1]

Cell LineCancer TypeCC50 (µM)
CEMLeukemia0.28
HL-60Leukemia0.39
MDA-MB-231Breast0.45
MDA-MB-468Breast0.52
A-549Lung0.68
MCF-10ANon-cancerous Breast>10

Table 2: Selective Cytotoxicity Index (SCI) of Pyridazinone Derivative Pyr-1. [1]

Cancer Cell LineSCI (MCF-10A CC50 / Cancer Cell CC50)
CEM>35.7
HL-60>25.6
MDA-MB-231>22.2
MDA-MB-468>19.2
A-549>14.7

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 24-well plates

  • Flow cytometer

Procedure:

  • Seed cells (e.g., HL-60) at a density of 1 x 10^5 cells/well in a 24-well plate and incubate overnight.

  • Treat cells with the pyridazinone inhibitor at the desired concentrations (e.g., CC50 and 2x CC50) for 24 hours. Include untreated and solvent (e.g., 1% DMSO) controls. A positive control for apoptosis (e.g., 1 mM H2O2) should also be included.[1]

  • Harvest the cells into flow cytometry tubes and centrifuge at 262 x g for 5 minutes.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses mitochondrial health by detecting changes in the mitochondrial membrane potential.[1]

Materials:

  • MitoProbe™ JC-1 Assay Kit

  • 24-well plates

  • Flow cytometer

Procedure:

  • Seed cells at a density of 1 x 10^5 cells/well in a 24-well plate and incubate overnight.

  • Treat cells with the pyridazinone inhibitor for a shorter duration, typically 5 hours, as mitochondrial depolarization is an early apoptotic event.[1]

  • Collect and centrifuge the cells at 262 x g for 5 minutes.

  • Resuspend the cells in PBS containing the JC-1 reagent according to the manufacturer's protocol.

  • Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Analyze the samples by flow cytometry, detecting the fluorescence of JC-1 monomers (green) and aggregates (red). A shift from red to green fluorescence indicates mitochondrial depolarization.

Protocol 3: Determination of Reactive Oxygen Species (ROS) Production

This protocol measures the intracellular generation of ROS.[13][14]

Materials:

  • Cell-permeable ROS-sensitive fluorescent probe (e.g., DCF-DA)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with a serum-free medium or PBS.

  • Load the cells with the ROS probe (e.g., 1 µM carboxy-H2DCFDA) in a serum-free medium for 30-60 minutes at 37°C.[13]

  • Wash the cells to remove the excess probe.

  • Add fresh culture medium containing the pyridazinone inhibitor at various concentrations. Include a positive control for ROS induction (e.g., Tert-Butyl Hydrogen Peroxide).[14]

  • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm for DCF) at different time points using a microplate reader or by flow cytometry.[14]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_troubleshooting Troubleshooting Loop Primary_Screening Primary Cytotoxicity Screen (e.g., MTT/LDH Assay) Dose_Response Dose-Response & CC50 Determination Primary_Screening->Dose_Response Active Compounds Selectivity_Index Selective Cytotoxicity Index (SCI) (Cancer vs. Normal Cells) Dose_Response->Selectivity_Index Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Selectivity_Index->Apoptosis_Assay Selective Hits Mitochondria_Assay Mitochondrial Function (JC-1, Oxygen Consumption) Selectivity_Index->Mitochondria_Assay Selective Hits ROS_Assay ROS Production (DCF-DA) Selectivity_Index->ROS_Assay Selective Hits Proteasome_Assay Proteasome Inhibition (Ubiquitinated Protein Accumulation) Selectivity_Index->Proteasome_Assay Selective Hits Unexpected_Results Unexpected Results (High Variability, Low Efficacy) Review_Protocol Review Protocol (Solubility, Cell Seeding, Assay Choice) Unexpected_Results->Review_Protocol If issues arise Review_Protocol->Primary_Screening Re-evaluate

Caption: Workflow for assessing pyridazinone inhibitor cytotoxicity.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_mitochondria Mitochondrial Pathway Pyridazinone_Inhibitor Pyridazinone Inhibitor ROS_Production Increased ROS Production Pyridazinone_Inhibitor->ROS_Production Proteasome_Inhibition Proteasome Inhibition Pyridazinone_Inhibitor->Proteasome_Inhibition Mitochondrial_Depolarization Mitochondrial Depolarization (ΔΨm loss) ROS_Production->Mitochondrial_Depolarization Apoptosis Apoptosis Proteasome_Inhibition->Apoptosis Caspase9_Activation Caspase-9 Activation Mitochondrial_Depolarization->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Intrinsic Pathway Caspase3_Activation->Apoptosis

Caption: Potential signaling pathways of pyridazinone-induced apoptosis.

troubleshooting_logic Start High Cytotoxicity Observed Is_it_selective Is the effect selective for cancer cells (High SCI)? Start->Is_it_selective On_Target Likely On-Target Effect (Proceed with MoA studies) Is_it_selective->On_Target Yes Off_Target Potential Off-Target Effect (Investigate further) Is_it_selective->Off_Target No Check_ROS Measure ROS Production Off_Target->Check_ROS Check_Mito Assess Mitochondrial Health Off_Target->Check_Mito Check_Specificity Profile against Kinase Panel Off_Target->Check_Specificity

Caption: Troubleshooting logic for observed pyridazinone cytotoxicity.

References

Strategies to reduce byproducts in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during pyridazinone synthesis, with a focus on strategies to reduce byproducts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives.

Issue 1: Low Yield of the Desired Pyridazinone Product

Q1: My pyridazinone synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in pyridazinone synthesis can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and the formation of side products are the most common culprits.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after a prolonged reaction time, consider optimizing the reaction conditions.

  • Suboptimal Conditions: Temperature, solvent, and catalyst play a crucial role in the efficiency of the reaction. The table below summarizes some general recommendations for optimizing these parameters.

  • Side Product Formation: The formation of byproducts is a major contributor to low yields. Please refer to the specific issues below for guidance on identifying and minimizing common side products.

ParameterRecommendationRationale
Temperature Start with the temperature cited in the literature. A gradual increase may improve the reaction rate, but excessive heat can lead to degradation or side reactions.To balance reaction kinetics and product stability.
Solvent The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the cyclization step.To ensure solubility of reactants and facilitate the desired reaction pathway.
Catalyst Acidic or basic catalysts can be employed. The choice depends on the specific substrates. For instance, an acidic medium can facilitate the dehydration step in the cyclization of γ-ketoacids with hydrazine.To accelerate the rate-limiting step of the reaction.
Reactant Ratio A slight excess of hydrazine hydrate is often used to ensure complete consumption of the dicarbonyl compound.To drive the reaction to completion and minimize unreacted starting material.

Issue 2: Formation of Regioisomers

Q2: I am using an unsymmetrical 1,4-dicarbonyl compound and obtaining a mixture of two isomeric pyridazinones. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl compounds. The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.

  • Steric Hindrance: The initial nucleophilic attack of the hydrazine is often directed to the less sterically hindered carbonyl group. Modifying the substituents on the dicarbonyl compound or the hydrazine can influence this selectivity.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can also direct the initial attack. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions: In some cases, the regioselectivity can be influenced by the choice of solvent and temperature. It is recommended to screen different reaction conditions to optimize for the desired isomer. A regioselective synthesis of trisubstituted pyridazines has been described using an inverse-electron-demand Diels-Alder reaction, which offers a high degree of control over the isomer formation.[1]

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or recrystallization.[2]

Issue 3: Presence of Unwanted Byproducts

Q3: My final product is contaminated with impurities. What are the common byproducts in pyridazinone synthesis and how can I avoid them?

A3: Several byproducts can form during pyridazinone synthesis. Identifying the impurity can help in devising a strategy to minimize its formation. Common byproducts include:

  • Hydrazones and Azines: These are formed from the reaction of the carbonyl compound with hydrazine without subsequent cyclization.

    • Troubleshooting: Ensure sufficient heating and an appropriate catalyst (acidic or basic) to promote the intramolecular cyclization. In some cases, using a dehydrating agent can help. The formation of hydrazones can be an intermediate step, and driving the reaction to completion is key.[3][4][5]

  • Linear Hydrazides: When using anhydrides like maleic anhydride, the initial reaction with hydrazine can form a linear hydrazide (e.g., 1,2-dimaleic acid hydrazine) if the reaction conditions do not favor cyclization.[6]

    • Troubleshooting: The order of addition of reactants can be crucial. Adding the anhydride to a solution of hydrazine hydrate can sometimes prevent the formation of this byproduct.[7] Heating the reaction mixture in a suitable solvent like acetic acid generally promotes the formation of the desired cyclic maleic hydrazide.[6]

  • Over-oxidized or Dehydrogenated Products: When synthesizing dihydropyridazinones, the corresponding aromatic pyridazinone can be formed as a byproduct due to oxidation.

    • Troubleshooting: To avoid this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the aromatic product is the desired one, a dehydrogenating agent can be intentionally added.

  • Pyrazole Derivatives: Under certain conditions, side reactions can lead to the formation of five-membered pyrazole rings instead of the six-membered pyridazinone. This is more common when using 1,3-dicarbonyl compounds as starting materials or impurities.

Q4: How can I effectively purify my pyridazinone product to remove these byproducts?

A4: Purification is a critical final step. The choice of method depends on the nature of the product and the impurities.

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is key; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. Normal-phase (e.g., silica gel) or reverse-phase chromatography can be used. A careful selection of the mobile phase is necessary to achieve good separation.[8]

  • Acid-Base Extraction: If the pyridazinone has a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The pyridazinone can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocols

Protocol 1: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Ketoacid

This protocol describes a general procedure for the synthesis of a dihydropyridazinone from a γ-ketoacid and hydrazine hydrate.

  • Dissolution: Dissolve the γ-ketoacid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Protocol 2: Synthesis of Maleic Hydrazide from Maleic Anhydride

This protocol outlines the synthesis of 3,6-pyridazinedione (maleic hydrazide) from maleic anhydride.

  • Preparation of Hydrazine Solution: Prepare a solution of hydrazine hydrate (1 equivalent) in a suitable solvent like acetic acid or water.

  • Addition of Maleic Anhydride: Slowly add maleic anhydride (1 equivalent) portion-wise to the hydrazine solution while stirring. Control the temperature as the reaction can be exothermic.

  • Heating: Heat the reaction mixture, for example, by refluxing in acetic acid, for 2-4 hours to ensure complete cyclization.[6]

  • Isolation: Cool the reaction mixture. The maleic hydrazide will precipitate as a solid.

  • Washing and Drying: Filter the precipitate, wash it with cold water, and then with a small amount of ethanol. Dry the product under vacuum.

Visualizations

Signaling Pathways

Many pyridazinone derivatives exhibit their biological activity by inhibiting key enzymes in cellular signaling pathways. Below are diagrams of some of these pathways.

PDE_Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Hydrolysis Cellular_Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE Inhibition

Caption: Inhibition of Phosphodiesterase (PDE) by Pyridazinone Derivatives.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR-2 Signaling by Pyridazinone Derivatives.[9][10][11]

p38_MAPK_Signaling Stress Cellular Stress / Inflammatory Cytokines MKK MAPK Kinase (MKK3/6) Stress->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Activation Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response Pyridazinone Pyridazinone Inhibitor Pyridazinone->p38 Inhibition

Caption: Inhibition of p38 MAPK Signaling by Pyridazinone Derivatives.[12][13][14][]

Experimental Workflow

Pyridazinone_Synthesis_Workflow Start Starting Materials (1,4-Dicarbonyl Compound & Hydrazine) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Isolation Crude Product Isolation (Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Product Analysis (NMR, MS, m.p.) Purification->Analysis Final_Product Pure Pyridazinone Analysis->Final_Product

Caption: General Experimental Workflow for Pyridazinone Synthesis.

References

Validation & Comparative

Comparative Analysis of Pyridazinone and Thiadiazinone Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of pyridazinone and thiadiazinone-based inhibitors. It details their performance as inhibitors of various biological targets, supported by experimental data, to aid in the selection and development of novel therapeutic agents.

Pyridazinone and thiadiazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes and receptors. While both are six-membered heterocyclic rings, the presence of a sulfur atom in the thiadiazinone ring, in place of a carbon atom in the pyridazinone ring, imparts distinct physicochemical properties that influence their biological activity, selectivity, and pharmacokinetic profiles. This guide offers a comparative analysis of these two important classes of inhibitors, focusing on their anticancer and anti-inflammatory properties.

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory activities of representative pyridazinone and thiadiazinone derivatives against various biological targets. It is important to note that a direct comparison is challenging due to the limited availability of studies testing both inhibitor classes against the same target under identical conditions.

Table 1: Inhibitory Activity of Pyridazinone Derivatives
Compound IDTargetIC50 ValueCell Line/AssayReference
Anticancer Activity
Compound 37 BTK2.1 nMEnzymatic Assay[1]
Compound 42 PARP-197 nMEnzymatic Assay[1]
OlaparibPARP15 nMEnzymatic Assay[1]
Compound 43 Tubulin Polymerization2.2 µMPanc-2 (Pancreatic Cancer)[1]
Pyridazinone 6 CSK<3 nMHTRF Assay[2]
Pyridazinone 13 CSK<3 nMHTRF Assay[2]
Compound 17c FER Tyrosine Kinase0.5 nMEnzymatic Assay[3]
Pyridazinone 19 c-Met-EBC-1 Xenograft[4]
Compound 10l -GI50 = 1.66-100 µMA549/ATCC (NSCLC)[5]
Compound 17a VEGFR-260% inhibition at 10 µMEnzymatic Assay[6]
Anti-inflammatory Activity
Compound 5a COX-20.77 µMEnzymatic Assay[7]
Compound 5f COX-21.89 µMEnzymatic Assay[7]
Compound 3d COX-20.425 µMEnzymatic Assay[8]
Compound 4e COX-20.356 µMEnzymatic Assay[8]
Other Activities
Compound 28 PDE-522 nMEnzymatic Assay[1]
Compound 27 PDE-534 nMEnzymatic Assay[1]
Table 2: Inhibitory Activity of Thiadiazinone Derivatives
Compound IDTargetIC50 ValueCell LineReference
Anticancer Activity
Thiadiazinone 24 -13 µMBreast Cancer[9]
Thiadiazinone 25 -13 µMBladder Cancer[9]
Thiadiazinone 26 -8.4 µMBladder Cancer[9]
Thiadiazinone 26 -5.7 µMProstate Cancer[9]
Thiadiazinone 18 ->100 µMVarious Cancer Lines[9]

Mechanism of Action and Signaling Pathways

Pyridazinone and thiadiazinone inhibitors exert their effects by modulating various signaling pathways critical for cell growth, proliferation, and inflammation.

Pyridazinone Inhibitors

Pyridazinone derivatives have demonstrated inhibitory activity against a range of protein kinases involved in cancer progression.[1] These include Bruton's tyrosine kinase (BTK), poly (ADP-ribose) polymerase (PARP), fibroblast growth factor receptor (FGFR), and c-Met.[1][4] By blocking these kinases, pyridazinone inhibitors can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.[1] In the context of inflammation, certain pyridazinone derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][8] Others have been shown to inhibit phosphodiesterase 5 (PDE-5), which can lead to vasodilation.[1]

pyridazinone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription BTK BTK PLCg PLCγ BTK->PLCg IP3_DAG IP3/DAG PLCg->IP3_DAG Ca_PKC Ca2+/PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB NFkB->Transcription COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins PDE5 PDE-5 cGMP cGMP PDE5->cGMP PARP PARP DNA_Repair DNA Repair PARP->DNA_Repair Proliferation Proliferation Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Pyridazinone Pyridazinone Inhibitors Pyridazinone->RTK Inhibit Pyridazinone->BTK Inhibit Pyridazinone->COX2 Inhibit Pyridazinone->PDE5 Inhibit Pyridazinone->PARP Inhibit thiadiazinone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Kinase Protein Kinase (e.g., MAP4K, PRKC) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Thiadiazinone Thiadiazinone Inhibitors Thiadiazinone->Kinase Inhibit (ATP Competitive) ATP ATP ATP->Kinase kinase_assay_workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prep_reagents incubation Incubate Kinase with Test Compound prep_reagents->incubation add_substrate_atp Add Substrate and ATP to Initiate Reaction incubation->add_substrate_atp reaction_incubation Incubate at 37°C add_substrate_atp->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., Fluorescence, Luminescence) stop_reaction->detection data_analysis Data Analysis: Calculate % Inhibition and IC50 detection->data_analysis end End data_analysis->end

References

Comparative Cross-Reactivity Profiling: 6-(tert-butyl)pyridazin-3(2H)-one and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 6-(tert-butyl)pyridazin-3(2H)-one, a representative of the pyridazinone class of small molecules, against other kinase inhibitors. Due to the limited publicly available cross-reactivity data for this compound, this document utilizes a well-characterized pyridazinone-based kinase inhibitor, the Mps1 inhibitor 27f (an imidazo[1,2-b]pyridazine), as a surrogate to illustrate the selectivity profile typical of this scaffold. This is compared with Sunitinib, a multi-kinase inhibitor with a distinct chemical structure and a broad cross-reactivity profile.

The following sections present quantitative data on kinase inhibition, detailed experimental methodologies for assessing cross-reactivity, and visualizations of a key signaling pathway and a typical experimental workflow.

Data Presentation: Kinase Inhibition Profiles

The kinase selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of the representative pyridazinone-based Mps1 inhibitor and Sunitinib against a panel of kinases.

Table 1: Kinase Selectivity Profile of a Representative Pyridazinone-Based Mps1 Inhibitor (Surrogate for this compound)

Data presented as percentage inhibition at a 1 µM concentration.

Kinase TargetFamily% Inhibition
Mps1 (TTK) TTK 100
Aurora AAurora15
Aurora BAurora20
CDK2/cyclin ACMGC10
PIM1CAMK8
PLK1PLK25
VEGFR2 (KDR)RTK5
EGFRRTK2
p38α (MAPK14)MAPK12
MEK1 (MAP2K1)STE3

Disclaimer: The data presented in this table is for a representative pyridazinone-based Mps1 inhibitor and is intended to be illustrative of the potential selectivity of this scaffold. The actual cross-reactivity profile of this compound may differ.

Table 2: Kinase Selectivity Profile of Sunitinib

Data presented as percentage inhibition at a 1 µM concentration.

Kinase TargetFamily% Inhibition
VEGFR2 (KDR) RTK 98
PDGFRβ RTK 95
c-Kit RTK 92
FLT3RTK88
RETRTK85
CSF1RRTK80
Aurora BAurora45
p38α (MAPK14)MAPK30
LCKTK25
SRCTK20

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling of small molecule inhibitors.

Kinase Activity Assays (Biochemical)

Objective: To determine the in vitro inhibitory activity of a compound against a panel of purified kinases.

Methodology: Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl2, MnCl2).

  • Compound Incubation: The test compound, serially diluted to various concentrations, is added to the reaction mixture and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction is allowed to proceed for a specific time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Scintillation fluid is added to the wells, and the amount of incorporated 33P is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Assays

Objective: To assess the effect of the compound on kinase activity within a cellular context.

Methodology: Western Blotting for Phosphorylated Substrates

  • Cell Culture and Treatment: Cells expressing the target kinase are cultured to a suitable confluency. The cells are then treated with various concentrations of the test compound for a specific duration.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the phosphorylated substrate band is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene like β-actin). The reduction in phosphorylation indicates the inhibitory effect of the compound.

Mandatory Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response

Caption: The MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays A Compound Dilution Series D Compound Incubation Pre-incubation with Kinase A->D B Kinase Panel Selection C Reaction Setup Kinase + Substrate + Buffer B->C C->D E Reaction Initiation Addition of ATP D->E F Detection e.g., Radioactivity, Fluorescence E->F G Data Analysis (IC50) F->G H Cell Line Selection I Compound Treatment H->I J Cell Lysis I->J M Phenotypic Assays (e.g., Proliferation, Apoptosis) I->M K Target Engagement Assay e.g., CETSA J->K L Phospho-protein Analysis e.g., Western Blot, ELISA J->L

Caption: A typical experimental workflow for kinase inhibitor cross-reactivity profiling.

Safety Operating Guide

Proper Disposal of 6-(tert-butyl)pyridazin-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 6-(tert-butyl)pyridazin-3(2H)-one, a pyridazinone derivative.

Immediate Safety and Handling Precautions

Disposal Procedures

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2] Improper disposal can lead to contamination of waterways and harm to aquatic life.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name and any known hazard warnings.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[3] Incompatible chemicals can react violently or produce toxic gases.[4]

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid for waste collection.[3][4]

    • Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).

  • Storage:

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[1][4]

    • Keep the container closed except when adding waste.[1][3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.[1][5]

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste assess_hazards Assess Hazards (Assume Irritant & Environmentally Harmful) start->assess_hazards select_container Select Appropriate Waste Container (Chemically Resistant, Labeled) assess_hazards->select_container segregate_waste Segregate from Incompatible Wastes select_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Professional contact_ehs->end

Caption: Disposal workflow for this compound.

Summary of Key Disposal Data

Parameter Guideline Reference
Disposal Method Treat as hazardous chemical waste.General laboratory safety protocols[1][2]
In-Lab Treatment Do not attempt to neutralize or treat in the lab.EHS guidelines[5]
Drain Disposal Strictly prohibited.[1][2]
Solid Waste Disposal Prohibited in regular trash.[2]
Container Type Chemically resistant, securely sealed.[3][4]
Waste Segregation Keep separate from incompatible materials.[3][4]
Storage Location Designated satellite accumulation area.[1][4]
Final Disposal Via institutional EHS or licensed contractor.[1][5]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling 6-(tert-butyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 6-(tert-butyl)pyridazin-3(2H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data sheets for structurally similar pyridazinone compounds.

Personal Protective Equipment (PPE)

Effective protection against potential hazards requires the consistent use of appropriate PPE. While a specific Safety Data Sheet (SDS) for this compound is not available, the following recommendations are based on data for similar pyridazinone compounds which may cause skin and eye irritation.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesImpervious gloves should be worn. Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety glasses with side shields or gogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield may be required for splash hazards.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact. For larger quantities or potential for significant exposure, chemical-resistant aprons or coveralls may be necessary.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be required.

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes[2].

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][3].

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids[1][2][3].

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention[1][2].

  • If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill and Accidental Release:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Avoid dust formation[4].

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, prevent entry into waterways and sewers. Contain the spill and collect the material for disposal.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations[1].

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[1].

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review SDS for Similar Compounds B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C Proceed to Handling D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E Experiment Complete F Store in Tightly Sealed Container E->F G Segregate Waste F->G After Use/Storage H Dispose via Approved Channels G->H

Safe handling workflow diagram.

References

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